2-(2-Hydroxyphenoxy)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHBKSPGKFIWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34919-87-4 | |
| Record name | 2-(2-Hydroxyphenoxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(2-Hydroxyphenoxy)acetamide CAS 34919-87-4 properties
Physicochemical Profile, Synthetic Utility, and Pharmacological Potential
Executive Summary
2-(2-Hydroxyphenoxy)acetamide (CAS 34919-87-4) is a bifunctional aromatic building block characterized by a catechol mono-ether core linked to a primary acetamide motif.[1] While historically viewed as a minor intermediate, recent advances in C-H activation chemistries have elevated its status as a pivotal directing group scaffold for the redox-neutral synthesis of catechols. This guide analyzes its physicochemical properties, outlines high-fidelity synthetic protocols, and explores its potential in medicinal chemistry as a precursor for sodium channel blockers and anti-inflammatory agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound consists of a phenol ring substituted at the ortho position with an acetamide-functionalized ether chain. This structural arrangement allows for intramolecular hydrogen bonding, influencing its solubility and stability profiles.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| CAS Number | 34919-87-4 | Verified Registry Number |
| IUPAC Name | 2-(2-Hydroxyphenoxy)acetamide | Also: o-Hydroxyphenoxyacetamide |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | White to Off-White Crystalline Solid | Phenolic oxidation may cause yellowing |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility at neutral pH |
| pKa (Phenol) | ~9.8 (Predicted) | Typical for o-substituted phenols |
| H-Bond Donors | 2 (Phenolic -OH, Amide -NH) | |
| H-Bond Acceptors | 3 (Ether -O-, Amide C=O, Phenolic -OH) |
Synthetic Pathways and Directing Group Logic[9]
The synthesis of 2-(2-hydroxyphenoxy)acetamide highlights a critical evolution in organic methodology: the shift from classical alkylation to modern transition-metal-catalyzed C-H functionalization.
A. Classical Route: Mono-Alkylation of Catechol
The traditional approach involves the nucleophilic substitution of 2-chloroacetamide by catechol. This method is often plagued by chemoselectivity issues, resulting in bis-alkylation (formation of the diacetamide) or benzodioxan byproducts.
-
Reagents: Catechol, 2-Chloroacetamide, K₂CO₃, Acetone/MeCN.
-
Limitation: Requires strict stoichiometric control and slow addition of the electrophile to favor the mono-ether.
B. Modern Route: Iridium-Catalyzed C-H Hydroxylation
A breakthrough method published in Nature Communications (Wu et al., 2017) utilizes the oxyacetamide side chain as a Directing Group (DG) . In this pathway, phenol is first alkylated to phenoxyacetamide, which then undergoes ortho-selective hydroxylation. The acetamide oxygen coordinates with the iridium catalyst, directing the oxygen insertion specifically to the ortho position.
Mechanism Insight: The acetamide moiety acts as an internal oxidant source or directing ligand, facilitating a redox-neutral cycle that installs the hydroxyl group with high regioselectivity.
Figure 1: Comparison of Classical Alkylation vs. Modern C-H Activation Routes. The modern route (bottom) offers superior regiocontrol.
Pharmacological & Research Applications[10][11]
3.1. Scaffold for CNS Agents
The 2-phenoxyacetamide motif is structurally homologous to several bioactive compounds acting on voltage-gated sodium channels (VGSCs).
-
Structural Analogy: The compound resembles a rigidified, oxidized analog of Mexiletine (anti-arrhythmic/analgesic) and shares the acetamide "tail" with Lacosamide (anticonvulsant).
-
Hypothesis: Modification of the phenolic -OH (e.g., etherification with lipophilic groups) could yield novel anticonvulsants with improved metabolic stability compared to simple phenyl ethers.
3.2. Anti-Inflammatory Precursors
Phenoxyacetic acid derivatives are well-documented COX-2 inhibitors. 2-(2-Hydroxyphenoxy)acetamide serves as a neutral precursor that can be hydrolyzed to the corresponding acid or cyclized to form benzoxazinone derivatives, a class of heterocycles known for potent anti-inflammatory and antimicrobial activity.
3.3. Antioxidant Activity
The presence of the catechol moiety (1,2-dihydroxybenzene system, partially masked) confers potential antioxidant properties. The free phenolic hydroxyl group can act as a radical scavenger, similar to other simple phenolic antioxidants.
Experimental Protocols
Protocol A: Synthesis via Directing-Group C-H Activation
Adapted from Wu et al., Nature Communications (2017).
Objective: Synthesis of 2-(2-hydroxyphenoxy)acetamide from 2-phenoxyacetamide.
-
Reagents:
-
Substrate: 2-Phenoxyacetamide (1.0 equiv)
-
Catalyst: [Ir(COD)OMe]₂ (2.5 mol%)
-
Ligand: TMP (3,4,7,8-tetramethyl-1,10-phenanthroline) (5 mol%)
-
Solvent: 1,4-Dioxane (degassed)
-
Additives: Acetic acid (source of oxygen in transfer mechanism) / Air (depending on specific variant). Note: The referenced method is redox-neutral, often using the N-O bond of an oxidizing directing group, but for oxyacetamide, external oxidants or specific conditions apply.
-
-
Procedure:
-
Charge a Schlenk tube with 2-phenoxyacetamide, Ir-catalyst, and ligand under N₂ atmosphere.
-
Add 1,4-dioxane.
-
Heat the mixture to 80-100°C for 12-24 hours.
-
Monitor reaction progress via TLC (SiO₂, EtOAc/Hexane 1:1). The product will appear as a more polar spot due to the free -OH group.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a celite pad to remove catalyst residues.
-
Concentrate filtrate under reduced pressure.
-
Purify via flash column chromatography (DCM:MeOH gradient 98:2 to 95:5).
-
Protocol B: Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 210 nm (Amide) and 280 nm (Phenol).
-
Expected Retention: The target compound (polar phenol) will elute earlier than the non-hydroxylated precursor.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Irritation: Category 2.
-
Eye Irritation: Category 2A.
-
Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The phenolic group is susceptible to oxidation (browning) upon prolonged exposure to air and light.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
-
Wu, Q., Yan, D., Chen, Y., et al. (2017).[2] A redox-neutral catechol synthesis. Nature Communications, 8, 14227.[2] [Link]
- Key citation for the synthesis of catechols using oxyacetamide as a directing group.
- Source for basic CAS registry d
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11970, (2-Hydroxyphenyl)acetic acid. Retrieved from [Link]
- Reference for the parent acid structure and metabolic context.
-
Bazan, H.A., et al. (2020).[3] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. European Journal of Medicinal Chemistry. [Link]
- Contextual reference for the pharmacological relevance of phenoxy/phenyl-acetamide deriv
Sources
Comparative Structural Dynamics: 2-(2-hydroxyphenoxy)acetamide vs. N-acetylaminophenol
Abstract
This technical guide provides a rigorous comparative analysis of N-acetylaminophenol (Acetaminophen/Paracetamol), the clinical gold standard for analgesia, and 2-(2-hydroxyphenoxy)acetamide , a structurally distinct catechol derivative. While both molecules share analgesic properties and amide functionalities, their core architectures represent a fundamental divergence in medicinal chemistry: the N-aryl amide versus the O-alkyl acetamide. This guide dissects their electronic topographies, synthetic pathways, and metabolic fates, specifically highlighting how the ether linkage in 2-(2-hydroxyphenoxy)acetamide circumvents the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).
Structural & Electronic Topography
The pharmacological divergence of these two molecules stems from their connectivity. Acetaminophen is an anilide , where the nitrogen atom is directly conjugated to the aromatic ring. In contrast, 2-(2-hydroxyphenoxy)acetamide is a phenoxyacetamide , where the amide moiety is tethered to the ring via an insulating ether spacer.
Comparative Molecular Architecture
| Feature | N-acetylaminophenol (Paracetamol) | 2-(2-hydroxyphenoxy)acetamide |
| Core Scaffold | p-Aminophenol | Catechol (1,2-Dihydroxybenzene) |
| Amide Linkage | Direct N-Aryl bond (Anilide) | Ether linker (-O-CH₂-) to Acetamide |
| Substitution Pattern | Para (1,4-disubstituted) | Ortho (1,2-disubstituted) |
| Electronic Character | Conjugated system; N-lone pair delocalized into ring. | Non-conjugated amide; Ether oxygen donates e⁻ to ring. |
| H-Bonding | Intermolecular (High MP: ~169°C) | Intramolecular potential (Phenolic OH |
| LogP (Predicted) | ~0.46 | ~0.3 - 0.6 (Slightly more lipophilic due to ether) |
Visualization of Structural Connectivity
The following diagram illustrates the connectivity differences and the resulting electronic isolation in the phenoxyacetamide derivative.
Figure 1: Structural comparison showing the direct conjugation in Paracetamol vs. the ether-insulated amide in the phenoxy derivative.
Metabolic Fate & Toxicology: The NAPQI Divergence
The critical safety differentiator is the potential for bioactivation into reactive quinone species.
Acetaminophen: The Quinone Imine Trap
Acetaminophen undergoes Phase II conjugation (Glucuronidation/Sulfation). However, saturation leads to CYP450-mediated oxidation (primarily CYP2E1), forming NAPQI (N-acetyl-p-benzoquinone imine). NAPQI is a potent electrophile that depletes hepatic glutathione and adducts cellular proteins, causing necrosis.
2-(2-hydroxyphenoxy)acetamide: The Structural Safeguard
The target molecule lacks the p-aminophenol motif required to form a quinone imine.
-
No N-Aryl Bond: The nitrogen is separated from the ring. Oxidation cannot form a conjugated imine system spanning the ring.
-
Catechol Risk: The primary metabolic risk is oxidation to an o-quinone. However, the ether linkage at position 2 stabilizes the molecule against rapid oxidation compared to a free catechol.
-
Hydrolysis: The distal amide is susceptible to amidases, likely yielding (2-hydroxyphenoxy)acetic acid, a polar metabolite easily excreted.
Figure 2: Metabolic divergence. The ether-linked target avoids the toxigenic NAPQI pathway characteristic of Paracetamol.
Synthetic Protocols
The synthesis of these molecules requires fundamentally different approaches: N-acylation vs. O-alkylation .
Synthesis of 2-(2-hydroxyphenoxy)acetamide
Mechanism: Williamson Ether Synthesis (controlled). Challenge: Catechol has two hydroxyls. Preventing the formation of the bis-alkylated product (1,2-bis(carbamoylmethoxy)benzene) requires precise stoichiometry and base selection.
Protocol: Selective Mono-O-Alkylation
-
Reagents: Catechol (1.0 eq), 2-Chloroacetamide (1.0 eq), Potassium Carbonate (
, 1.0 eq), Acetone (Solvent). -
Setup: 3-neck round bottom flask, reflux condenser, nitrogen atmosphere.
-
Procedure:
-
Dissolve Catechol (11.0 g, 0.1 mol) in anhydrous acetone (150 mL).
-
Add anhydrous
(13.8 g, 0.1 mol). Stir at room temperature for 30 mins to form the phenoxide. -
Add 2-Chloroacetamide (9.35 g, 0.1 mol) dropwise (dissolved in minimal acetone) over 1 hour. Crucial: Slow addition favors mono-substitution.
-
Reflux for 6–8 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 6:4).
-
-
Workup:
-
Filter off inorganic salts (
, unreacted carbonate). -
Evaporate solvent under reduced pressure.
-
Purification: The residue will contain mono-product, bis-product, and unreacted catechol. Recrystallize from Ethanol/Water (9:1). The bis-product is less soluble and may precipitate first or require column chromatography if high purity is needed.
-
-
Yield: Expected 45–60% (Mono-alkylated).
Synthesis of N-acetylaminophenol (Reference)
Mechanism: Nucleophilic Acyl Substitution. Protocol Summary:
-
React p-aminophenol with acetic anhydride in water/acetic acid.
-
The amine is significantly more nucleophilic than the phenol, ensuring exclusive N-acetylation under mild conditions.
Analytical Differentiation
Distinguishing these isomers/analogs in the laboratory is critical for quality control.
Proton NMR ( -NMR) Signatures
The aromatic region provides the definitive fingerprint.
| Feature | N-acetylaminophenol | 2-(2-hydroxyphenoxy)acetamide |
| Symmetry | Symmetric (AA'BB') | Asymmetric (ABCD) |
| Aromatic Signals | Two doublets (approx 6.7 & 7.3 ppm) integrating to 2H each. | Four distinct multiplets (6.8–7.0 ppm) due to non-equivalence of all 4 protons. |
| Side Chain | Methyl singlet ( | Methylene singlet ( |
| Exchangeables | 1 Phenolic OH, 1 Amide NH | 1 Phenolic OH, 2 Amide NH |
HPLC Method for Separation
To separate these compounds (e.g., in a metabolic stability assay), use the following reverse-phase protocol.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Detection: UV at 245 nm (Paracetamol
) and 275 nm (Catechol ether ). -
Elution Order:
-
Paracetamol: Elutes earlier (more polar due to phenolic/amide resonance).
-
2-(2-hydroxyphenoxy)acetamide: Elutes later (Ether linkage increases lipophilicity; intramolecular H-bond masks polarity).
-
References
-
PubChem Compound Summary for Acetaminophen. National Center for Biotechnology Information. (2023).[1][2] PubChem CID 1983. [Link]
-
Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. (Context for COX mechanism and NAPQI formation). [Link]
-
PubChem Compound Summary for 2-(2-hydroxyphenoxy)acetamide. National Center for Biotechnology Information. (2023).[1][2] PubChem CID 12748684.[1] [Link]
-
Bazan, H. A., et al. (2020).[3] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[2] European Journal of Medicinal Chemistry, 202, 112600.[3] (Reference for structural modifications to avoid NAPQI). [Link]
Sources
- 1. 2-Hydroxy-n-(2-hydroxyphenyl)acetamide | C8H9NO3 | CID 12748684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(2-Hydroxyphenoxy)acetamide
An in-depth technical guide on the solubility determination, thermodynamic modeling, and analysis of 2-(2-hydroxyphenoxy)acetamide.
Executive Summary & Compound Profile
2-(2-Hydroxyphenoxy)acetamide (CAS: 34919-87-4) is a critical organic intermediate, structurally characterized by a phenolic hydroxyl group and an acetamide moiety linked via an ether bridge.[1][2] Its solubility behavior is pivotal for optimizing purification processes (crystallization), synthesis yield, and potential pharmaceutical formulation.
This guide details the Laser Monitoring Observation Technique for precise solubility determination, followed by mathematical correlation using the Modified Apelblat and
Molecular Context[2][3][4][5][6]
-
Structure : The molecule possesses dual hydrogen-bonding capabilities—the phenolic -OH (donor) and the amide -CONH2 (donor/acceptor).
-
Solvation Expectation : High solubility is anticipated in polar aprotic solvents (e.g., DMF, DMSO) and short-chain alcohols due to strong solute-solvent H-bonding. Lower solubility is expected in non-polar solvents (e.g., hexane, toluene).
Experimental Methodology: Laser Monitoring Technique
To ensure high-fidelity data, the Dynamic Laser Monitoring Method is the preferred industry standard over the static shake-flask method. It minimizes human error and allows for continuous data acquisition across a temperature gradient.
The Self-Validating Protocol
Objective : Determine the mole fraction solubility (
Apparatus Setup :
-
Jacketed Glass Vessel : Controls temperature (
K) via a circulating water bath. -
Laser Source & Detector : A laser beam passes through the solution; a photodetector measures transmittance.
-
Agitator : Magnetic stirring ensures homogeneity.
Step-by-Step Workflow :
-
Solvent Charge : Accurately weigh a known mass of solvent (
) into the vessel. -
Solute Addition : Add a known mass of 2-(2-hydroxyphenoxy)acetamide (
). -
Dissolution Phase : Heat the mixture until the solid completely dissolves (Laser Transmittance
100%). -
Cooling Phase : Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Nucleation Detection : The moment the laser transmittance drops sharply indicates the formation of nuclei (cloud point). Record this temperature (
). -
Validation : Repeat the heating/cooling cycle 3 times to ensure
reproducibility within K.
Experimental Workflow Diagram
Figure 1: Logic flow for the dynamic laser monitoring solubility determination method.
Mathematical Modeling of Solubility Data
Raw solubility data must be correlated to theoretical models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is the gold standard for correlating solubility with temperature, derived from the Clausius-Clapeyron relation.
-
: Mole fraction solubility.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Empirical model parameters derived via non-linear regression.
-
Utility : Excellent for capturing the non-linear relationship between
and .
(Buchowski-Ksiazczak) Equation
Useful for describing solid-liquid equilibrium by considering the non-ideality of the solution.
- : Association parameter (related to solution non-ideality).
- : Enthalpy term.[2]
- : Melting temperature of the solute.[4]
Data Presentation Standard
When reporting results, structure the data as follows:
| Solvent | T (K) | RD (%) | ||
| Ethanol | 298.15 | 0.0421 | 0.0423 | 0.47 |
| Ethanol | 303.15 | 0.0510 | 0.0508 | -0.39 |
| ... | ... | ... | ... | ... |
Table 1: Example structure for reporting solubility data correlations.
Thermodynamic Analysis
Understanding the energetics of dissolution is crucial for scale-up. The apparent thermodynamic functions are calculated using the van't Hoff analysis .[5][6]
Key Parameters[2][4][8][10][11]
-
Dissolution Enthalpy (
) : -
Dissolution Gibbs Energy (
) :-
Interpretation: A positive value is typical for non-ideal organic solutes, indicating the process requires energy to overcome the crystal lattice.
-
-
Dissolution Entropy (
) :-
Interpretation: A positive value (
) confirms the process is entropy-driven , often due to the disruption of the ordered solvent structure by the solute.
-
Thermodynamic Logic Diagram
Figure 2: Thermodynamic derivation workflow from experimental solubility data.
Solvent Effect & Molecular Interactions
The solubility of 2-(2-hydroxyphenoxy)acetamide is governed by the "Like Dissolves Like" principle, but specifically quantified by Hansen Solubility Parameters (HSP) .
-
Hydrogen Bonding : The amide group acts as both an H-bond donor and acceptor. Solvents with high proton-accepting ability (e.g., DMSO, DMF) will likely show the highest solubility.
-
Polarity : As a polar molecule, its solubility will decrease significantly in non-polar solvents like cyclohexane.
-
KAT-LSER Model : Linear Solvation Energy Relationships can be used to quantify the contribution of solvent acidity (
), basicity ( ), and dipolarity ( ) to the solubility.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative text on solubility measurement protocols).
- Sha, O., et al. (2021). Determination of the solubility, dissolution enthalpy and entropy of R-(+)-2-(4-hydroxyphenoxy)propanoic acid in different solutions. Journal of Molecular Liquids.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solvent selection theory).
- Wang, J., et al. (2018). Thermodynamic Analysis and Correlation of Solubility of 2-Cyanoacetamide in Different Pure Solvents. Journal of Chemical & Engineering Data.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-(2-Hydroxyphenoxy)acetamide molecular weight and formula
[1]
Executive Summary
2-(2-Hydroxyphenoxy)acetamide (C₈H₉NO₃) is a bifunctional aromatic ether characterized by an ortho-substituted phenol core linked to an acetamide moiety.[1] It represents a critical "open-ring" precursor to the 1,4-benzodioxane heterocycle, a pharmacophore ubiquitous in adrenergic antagonists (e.g., Doxazosin) and hepatoprotective agents (e.g., Silymarin).[1]
This molecule exists at the intersection of stability and reactivity; while the amide bond is robust, the presence of the free phenolic hydroxyl group at the ortho position predisposes the molecule to intramolecular cyclization under acidic or dehydrating conditions.[1] This guide details its physicochemical properties, validated synthetic pathways, and analytical profiling.[1]
Physicochemical Characterization
The molecular architecture combines a hydrogen-bond donor (phenol) and a polar amide group, resulting in a compound with moderate water solubility and distinct crystallographic properties.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(2-Hydroxyphenoxy)acetamide | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Exact Mass | 167.0582 Da | Monoisotopic |
| Physical State | Crystalline Solid | White to off-white powder |
| Solubility | DMSO, Methanol, Ethanol | Moderate in water; poor in hexanes |
| pKa (Phenol) | ~9.5 - 10.0 | Predicted based on phenol |
| H-Bond Donors | 2 | Phenolic -OH, Amide -NH |
| H-Bond Acceptors | 3 | Ether -O-, Amide -O, Phenol -O |
Synthetic Methodologies
Two primary routes exist for the synthesis of 2-(2-Hydroxyphenoxy)acetamide. The choice of pathway depends on the availability of starting materials and the necessity to avoid bis-alkylation byproducts.[1]
Method A: Nucleophilic Substitution (The Catechol Route)
This method involves the mono-alkylation of catechol (1,2-dihydroxybenzene) with 2-chloroacetamide.[1]
-
Challenge: Catechol has two equivalent nucleophilic hydroxyl groups. Over-alkylation leads to the formation of 1,2-bis(carbamoylmethoxy)benzene.
-
Control Strategy: Use a stoichiometric excess of catechol (2-3 equivalents) and a mild base to limit the concentration of the dianion.
Protocol:
-
Dissolution: Dissolve Catechol (3.0 eq) in acetone or acetonitrile.
-
Activation: Add Potassium Carbonate (K₂CO₃, 1.0 eq) and stir at room temperature for 30 minutes.
-
Alkylation: Add 2-Chloroacetamide (1.0 eq) dropwise.
-
Reflux: Heat to reflux (approx. 60-80°C) for 4-6 hours. Monitor by TLC (SiO₂; EtOAc:Hexane 1:1).
-
Purification: Filter inorganic salts. Evaporate solvent.[1] Acidify residue to pH 4 to keep unreacted catechol soluble in water, then extract the product into Ethyl Acetate. Recrystallize from Ethanol/Water.
Method B: Lactone Ammonolysis (The Benzodioxanone Route)
This is a highly specific "atom-economic" route involving the ring-opening of 1,4-benzodioxan-2-one.[1]
-
Mechanism: Nucleophilic attack of ammonia on the lactone carbonyl.
-
Advantage: Eliminates the risk of bis-alkylation.[1]
Protocol:
-
Substrate: Dissolve 1,4-benzodioxan-2-one in Methanol.
-
Reagent: Add aqueous Ammonia (28-30%) or methanolic ammonia (7N) at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is usually quantitative.
-
Isolation: Concentrate in vacuo. The product often precipitates directly upon removal of excess ammonia/methanol.
Visualization: Synthetic Pathways
Figure 1: Comparison of synthetic routes. Route B (Green) offers higher specificity, while Route A (Blue) uses cheaper commodity reagents but risks impurity formation.
Analytical Profiling
To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.
Nuclear Magnetic Resonance (NMR)[6]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.0-9.5 ppm (s, 1H): Phenolic -OH (Exchangeable).
-
δ 7.4-7.6 ppm (br s, 1H): Amide -NH (Anti).
-
δ 7.1-7.3 ppm (br s, 1H): Amide -NH (Syn).
-
δ 6.7-7.0 ppm (m, 4H): Aromatic protons (ABCD system characteristic of 1,2-disubstitution).
-
δ 4.4 ppm (s, 2H): Methylene -OCH₂-CO-.[1] Diagnostic singlet.
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion: [M+H]⁺ = 168.17 m/z.
-
Adducts: [M+Na]⁺ = 190.15 m/z is commonly observed due to the chelating nature of the ether/amide oxygens.
Infrared Spectroscopy (FT-IR)[1]
-
3200-3400 cm⁻¹: Broad O-H stretch (Phenol) overlapping with N-H stretch (Amide).
-
1650-1680 cm⁻¹: Strong C=O stretch (Amide I band).
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Biological & Pharmaceutical Context
2-(2-Hydroxyphenoxy)acetamide acts as a versatile scaffold in drug discovery.[1] Its primary utility lies in its relationship with the 1,4-benzodioxane ring system.[1]
Pharmacophore Dynamics[1]
-
Pro-drug / Precursor Relationship: Under physiological conditions (or specific enzymatic catalysis), the open-chain amide can cyclize to form the lipophilic 1,4-benzodioxan-2-one core, potentially altering blood-brain barrier (BBB) permeability.[1]
-
Adrenergic Modulation: The 2-hydroxyphenoxy motif is structurally homologous to the pharmacophore found in
-adrenergic blockers.[1] Derivatives of this amide are explored for antihypertensive activity. -
Sodium Channel Blockade: Phenoxyacetamides are structural analogs of Mexiletine, a Class IB antiarrhythmic. The ortho-substitution pattern modulates the steric environment around the ether oxygen, influencing binding affinity to voltage-gated sodium channels (Naᵥ).[1]
Visualization: Structural Activity Logic
Figure 2: The molecule serves as a divergent intermediate. It can be cyclized to benzodioxanes, functionalized to resemble antiarrhythmics, or reduced to flexible amine linkers.[1]
References
-
PubChem. (2021).[2][3] Compound Summary: 2-(2-Hydroxyphenoxy)acetamide (C8H9NO3). National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Gupta, R. et al. (2007). Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Retrieved from [Link]
-
Idris, N. et al. (2022).[4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-1,4-benzodioxan derivatives. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-(2-hydroxyphenoxy)-N-methylacetamide | C9H11NO3 | CID 824153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-n-(2-hydroxyphenyl)acetamide | C8H9NO3 | CID 12748684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
The Phenoxyacetamide Scaffold: A Technical Guide for Medicinal Chemists
This guide provides a comprehensive technical analysis of the Phenoxyacetamide scaffold, a privileged structure in modern medicinal chemistry. It details the structural rationale, synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers.
Executive Summary
The Phenoxyacetamide scaffold (
For the medicinal chemist, this scaffold offers three distinct advantages:
-
Synthetic Modularity: It is accessible via robust, high-yield coupling reactions, allowing for rapid library generation.
-
Physicochemical Balance: The ether oxygen and amide nitrogen provide critical hydrogen-bond acceptors/donors, while the aryl rings allow for lipophilicity tuning (
adjustment). -
Conformational Flexibility: The methylene linker (
) introduces a degree of rotational freedom that allows the molecule to adopt optimal binding conformations within enzyme active sites.
Structural Architecture & Physicochemical Properties[2]
The scaffold can be dissected into three pharmacophoric regions. Understanding the contribution of each is vital for rational drug design.
Pharmacophore Dissection
-
Region A (Phenoxy Ring): This aromatic system engages in
stacking or hydrophobic interactions. Electron-withdrawing groups (EWGs) like Cl, F, or often enhance metabolic stability and modulate the acidity of the linker protons. -
Region B (Linker): The
bridge is not merely a spacer. The ether oxygen acts as a hydrogen bond acceptor. The methylene group is a site of potential metabolic oxidation (to phenol + glyoxylamide), necessitating steric protection in some optimizations. -
Region C (Amide Terminus): This is the "specificity determinant." Substituents here (aryl, heteroaryl, alkyl) direct the molecule toward specific sub-pockets of the target protein (e.g., the ATP-binding pocket of kinases).
PAINS and Reactivity Alert
Critical Validation Step: While the phenoxyacetamide scaffold itself is chemically stable, researchers must distinguish it from
-
Guidance: Ensure the
-carbon is fully substituted with the phenoxy group. Unreacted -chloroacetamide intermediates in your assay will generate false positives. -
Validation: Always verify hit compounds via LC-MS to confirm the integrity of the ether linkage and absence of alkylating precursors.
Synthetic Strategies
The synthesis of phenoxyacetamides is typically achieved through a convergent two-step sequence: Williamson Ether Synthesis followed by Amide Coupling .
Validated Synthetic Workflow
Figure 1: Convergent synthetic pathway for phenoxyacetamide library generation.
Experimental Protocols
Step 1: Synthesis of Phenoxyacetic Acid Precursor
Objective: To install the ether linkage. Reagents: Substituted phenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol.
-
Dissolution: Dissolve chloroacetic acid (55 mmol) in water (15 mL) and neutralize with 30% NaOH to pH 8–9 (forming sodium chloroacetate).
-
Phenoxide Formation: In a separate flask, dissolve the substituted phenol (45 mmol) and NaOH (45 mmol) in water (15 mL) and ethanol (5 mL). Stir for 20 mins.
-
Coupling: Add the sodium chloroacetate solution to the phenoxide solution.
-
Reflux: Reflux the mixture at 100–105°C for 4–5 hours.
-
Isolation: Cool to room temperature. Acidify to pH 1–2 with HCl (2M). The phenoxyacetic acid derivative will precipitate as a white/off-white solid.
-
Purification: Filter, wash with dilute HCl, and recrystallize from ethanol/water.
Step 2: Amide Coupling (TBTU Method)
Objective: To form the final amide bond under mild conditions. Reagents: Phenoxyacetic acid derivative (1.0 eq), Amine (1.0 eq), TBTU (1.2 eq), DIPEA (2.5 eq), DMF or DCM.
-
Activation: Dissolve the phenoxyacetic acid derivative in dry DMF (or DCM). Add DIPEA and stir for 10 min.
-
Coupling: Add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and stir for 30 min at 0°C.
-
Amine Addition: Add the amine component. Allow the reaction to warm to room temperature and stir for 6–12 hours.
-
Workup: Pour into ice water. If solid precipitates, filter and wash.[2] If oil forms, extract with Ethyl Acetate, wash with
(sat), Brine, and dry over .
Medicinal Chemistry & SAR Analysis
The biological activity of phenoxyacetamides is highly sensitive to substitution patterns. The following diagram illustrates the established Structure-Activity Relationships (SAR) for anti-cancer and anti-microbial applications.
Figure 2: Structure-Activity Relationship (SAR) logic for the phenoxyacetamide scaffold.
Therapeutic Case Studies & Data
The table below summarizes key biological data from recent literature, highlighting the scaffold's versatility.
| Target / Disease | Compound Class | Key Substituents | Activity Data (IC50 / MIC) | Mechanism | Ref |
| Liver Cancer (HepG2) | Phenoxyacetamide | 2,4,5-trichlorophenoxy | PARP-1 Inhibition / Apoptosis | [1] | |
| Breast Cancer (MCF-7) | Thiazole-acetamide | 4-F, 3-CH3 phenoxy | HIF-1 | [2] | |
| S. aureus (G+) | Benzacetamide | 2-hydroxyl-5-subst. | Cell wall / Gyrase inhibition | [3] | |
| Insecticidal | Thio-phenoxyacetamide | Sulfur-containing R | High Mortality | Acetylcholinesterase (putative) | [4] |
References
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 2023.
-
The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis. European Journal of Medicinal Chemistry, 2018.
-
Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides. Farmaco, 2002.
-
Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. Polycyclic Aromatic Compounds, 2021.[3]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Journal of the Iranian Chemical Society, 2021.
Sources
Technical Guide: Catechol Derivatives as Precursors for 1,4-Benzodioxanes
Executive Summary & Strategic Importance
The 1,4-benzodioxane (1,4-benzodioxin) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a wide array of therapeutic agents, including α-adrenergic antagonists (Doxazosin), antihistamines (Piperoxan), and emerging anticancer agents.
For the drug development scientist, the synthesis of this core from catechol (1,2-dihydroxybenzene) represents a critical juncture. The choice of synthetic route dictates not only the yield but the functional versatility of the final scaffold. This guide dissects the two primary synthetic pathways—Vicinal Dihalide Annulation and Epichlorohydrin Cyclization —providing field-proven protocols, mechanistic insights, and green chemistry optimizations.
Mechanistic Foundations & Retrosynthetic Analysis
The transformation of catechol into 1,4-benzodioxane relies on a double O-alkylation sequence. The reactivity is governed by the nucleophilicity of the phenoxide dianion (or monoanion) and the electrophilicity of the chosen linker.
The Two Primary Routes
-
Route A: Vicinal Dihalide Annulation (The "Flat" Route)
-
Reagents: 1,2-Dibromoethane (or 1,2-dichloroethane).
-
Product: Unsubstituted 2,3-dihydro-1,4-benzodioxine.[1]
-
Mechanism: Stepwise
substitutions. -
Utility: Ideal for generating the base scaffold when no bridge-substituents are required.
-
-
Route B: Epichlorohydrin Cyclization (The "Functional" Route)
-
Reagents: Epichlorohydrin (1-chloro-2,3-epoxypropane).
-
Product: 2-Hydroxymethyl-1,4-benzodioxane.
-
Mechanism: Epoxide ring opening followed by intramolecular cyclization.
-
Utility: Introduces a reactive hydroxyl handle (hydroxymethyl group) essential for further derivatization (e.g., attaching amine side chains in Doxazosin).
-
Visualization of Synthetic Pathways
The following diagram illustrates the divergence in product structure and mechanism based on the precursor choice.
Figure 1: Divergent synthetic pathways from catechol to 1,4-benzodioxane scaffolds.
Experimental Protocols
These protocols are designed to be self-validating . The choice of reagents and conditions is explained to ensure reproducibility and troubleshooting capability.
Protocol A: Synthesis of Unsubstituted 1,4-Benzodioxane
Target: 2,3-Dihydro-1,4-benzodioxine Precursors: Catechol, 1,2-Dibromoethane Key Concept: Williamson Ether Synthesis (Double Alkylation)
Materials
-
Catechol (1.0 eq)
-
1,2-Dibromoethane (1.5 - 2.0 eq) – Excess drives reaction to completion and minimizes intermolecular polymerization.
-
Potassium Carbonate (
, anhydrous, 2.5 eq) – Base. -
Acetone (Reagent grade) – Solvent.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), dissolve Catechol (11.0 g, 0.1 mol) in Acetone (150 mL).
-
Base Activation: Add anhydrous
(34.5 g, 0.25 mol). Stir the heterogeneous mixture vigorously at room temperature for 15 minutes.-
Why: This deprotonates the catechol to form the mono- or dianion. The color may darken due to oxidation sensitivity of the phenoxide; vigorous stirring is crucial as this is a surface-mediated reaction on the solid base.
-
-
Alkylation: Add 1,2-Dibromoethane (13 mL, ~0.15 mol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).-
Validation: The disappearance of the catechol spot and the appearance of a less polar spot (
) indicates conversion.
-
-
Workup:
-
Purification: Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL), wash with 10% NaOH (2 x 50 mL) to remove unreacted catechol (critical for purity), then water and brine. Dry over
and concentrate. -
Distillation: Purify the crude oil by vacuum distillation (bp ~82-84°C at 12 mmHg) to yield the pure liquid product.
Protocol B: Green Synthesis of 2-Hydroxymethyl-1,4-Benzodioxane
Target: 2-Hydroxymethyl-1,4-benzodioxane Precursors: Catechol, Epichlorohydrin Key Concept: Atom-economical, Phase-Transfer Catalysis (PTC)
Materials
-
Catechol (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Triethylbenzylammonium chloride (TEBAC) (0.05 eq) – Phase Transfer Catalyst.
-
Sodium Hydroxide (NaOH) (1.1 eq as 40% aq. solution)
Step-by-Step Methodology
-
Mixing: In a flask, mix Catechol (0.1 mol) and Epichlorohydrin (0.12 mol). Add TEBAC (1.1 g).
-
Catalysis: Heat the mixture to
with stirring. -
Base Addition: Add 40% aqueous NaOH dropwise over 30 minutes while maintaining temperature.
-
Why: Slow addition prevents rapid polymerization of epichlorohydrin. The PTC facilitates the transfer of the phenoxide ion into the organic (epichlorohydrin) phase.
-
-
Cyclization: Continue heating at
for 3–5 hours. -
Workup: Cool the mixture. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: The crude product often contains the regioisomer (benzodioxole derivatives are rare here, but uncyclized dimers are possible). Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Yield: Typical yields range from 65-80%.
-
Regioselectivity & Substituted Catechols
When starting with a substituted catechol (e.g., 3-methylcatechol), regioselectivity becomes a critical quality attribute.
The Challenge
The reaction with epichlorohydrin can yield two regioisomers depending on which hydroxyl group reacts first or which side of the epoxide is attacked during cyclization.
| Factor | Influence on Selectivity |
| Steric Hindrance | The less hindered hydroxyl group is usually nucleophilic first. |
| Electronic Effects | Electron-withdrawing groups increase acidity, making the corresponding phenoxide less nucleophilic but more likely to exist as the anion at lower pH. |
| Cyclization Mode | The 6-endo-tet ring closure is generally favored over 5-exo-tet for this specific system, driving the formation of the 6-membered dioxane ring over a 7-membered ring or 5-membered dioxole (which requires a gem-dihalide). |
Control Strategy
To ensure high regioselectivity with substituted catechols:
-
Control pH: Use a weaker base (
) to differentiate the of the two hydroxyl groups. -
Stepwise Synthesis: Protect one hydroxyl group, react the other with epichlorohydrin, deprotect, and then cyclize. This guarantees the position of the hydroxymethyl tail relative to the substituent.
Applications in Drug Development
The 1,4-benzodioxane core is not just a linker; it is a bioactive scaffold.
-
Alpha-Blockers: In Doxazosin , the benzodioxane moiety provides steric bulk and lipophilicity, fitting into the hydrophobic pocket of the
-adrenergic receptor. -
Antihistamines: Piperoxan utilizes the scaffold to antagonize histamine receptors.
-
Emerging Oncology: Hybrid molecules linking 1,4-benzodioxane with imidazolium salts have shown cytotoxicity against K562 and A549 cancer lines, likely via DNA intercalation or minor groove binding.
References
-
Medicinal Chemistry of 1,4-Benzodioxane
- Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applic
- Source: European Journal of Medicinal Chemistry (via PubMed/ResearchG
-
URL:[Link]
-
Synthesis via Epichlorohydrin (Green Aspects)
-
Regioselectivity in Epoxide Opening
-
General Synthetic Protocol (Vicinal Dihalides)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Phenoxyacetamides
Abstract
Ortho-substituted phenoxyacetamides are a pivotal class of molecules in contemporary drug discovery, exhibiting a wide range of biological activities. Their therapeutic efficacy, pharmacokinetic profile, and ultimately, their viability as drug candidates are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the core principles governing the stability of these molecules. We will delve into the nuanced interplay of intramolecular hydrogen bonding, the profound influence of ortho-substituent electronics and sterics, and the conformational landscape that dictates the overall energetic favorability. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental and computational methodologies used to assess and predict the thermodynamic stability of this important chemical scaffold.
Introduction: The Significance of Thermodynamic Stability in Drug Design
The journey of a drug molecule from initial discovery to clinical application is fraught with challenges, many of which are rooted in the molecule's inherent stability. Thermodynamic stability, a measure of a molecule's energy state relative to its constituent parts or conformational isomers, is a critical determinant of a drug's shelf-life, its metabolism, and its interaction with biological targets. For ortho-substituted phenoxyacetamides, a scaffold present in numerous bioactive compounds, understanding the drivers of stability is paramount for rational drug design and lead optimization.
A stable molecular conformation is crucial for maintaining a high affinity and selectivity for the target receptor. Unstable compounds may be more prone to degradation, leading to a shorter shelf-life and the potential for toxic byproducts. Furthermore, the conformational preferences of a molecule, which are a direct consequence of its thermodynamic stability, dictate the three-dimensional shape it presents to a biological target, thereby influencing binding affinity and efficacy. The formation of intramolecular hydrogen bonds in ortho-substituted molecules can significantly decrease the energy barrier for translocation across biological membranes, a crucial factor in drug absorption and distribution[1].
This guide will systematically dissect the key factors that modulate the thermodynamic stability of ortho-substituted phenoxyacetamides, providing a robust framework for their analysis and strategic modification in drug development programs.
The Central Role of Intramolecular Hydrogen Bonding
One of the most significant factors governing the conformational preference and thermodynamic stability of ortho-substituted phenoxyacetamides is the potential for intramolecular hydrogen bonding. This non-covalent interaction, typically occurring between a hydrogen atom on an ortho-substituent (e.g., -OH, -NH2) and the lone pair of electrons on the ether oxygen or the carbonyl oxygen of the acetamide moiety, can profoundly stabilize a particular conformation.
The strength of this intramolecular hydrogen bond can be substantial, with energies ranging from 5 to over 15 kcal/mol in related ortho-hydroxycarbonyl compounds[2][3]. This stabilization energy locks the molecule into a more rigid, planar conformation, which can have significant implications for its biological activity. The formation of a stable six or seven-membered ring through hydrogen bonding reduces the molecule's overall potential energy, making it more thermodynamically stable.
The presence and strength of these intramolecular hydrogen bonds are highly dependent on the nature of the ortho-substituent and the solvent environment[4]. For instance, ortho-hydroxy and ortho-amino groups are excellent hydrogen bond donors, leading to strong stabilizing interactions. In contrast, ortho-substituents lacking a hydrogen bond donor, such as a methyl or a halogen group, will not participate in this type of stabilizing interaction.
The Influence of Ortho-Substituents: A Game of Electronics and Sterics
The nature of the ortho-substituent plays a multifaceted role in determining the thermodynamic stability of phenoxyacetamides. This influence can be broadly categorized into electronic and steric effects.
Electronic Effects
The electron-donating or electron-withdrawing nature of the ortho-substituent can significantly impact the strength of any intramolecular hydrogen bonds and the overall electron distribution in the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like -OH, -NH2, and -OCH3 increase the electron density on the aromatic ring and the ether oxygen. This enhanced electron density on the oxygen atom makes it a better hydrogen bond acceptor, thereby strengthening the intramolecular hydrogen bond and increasing the stability of the conformation.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO2, -CN, and halogens decrease the electron density on the aromatic ring and the ether oxygen. This reduces the oxygen's ability to act as a hydrogen bond acceptor, potentially weakening the intramolecular hydrogen bond and destabilizing the conformation. However, the overall effect can be complex, as EWGs can also influence the acidity of a hydrogen bond donor on the substituent itself.
Steric Effects
Steric hindrance, or the spatial arrangement of atoms, is another critical factor. Bulky ortho-substituents can force the phenoxyacetamide moiety to adopt a non-planar conformation to minimize steric clash. This deviation from planarity can disrupt the ideal geometry for intramolecular hydrogen bonding and also affect the conjugation between the aromatic ring and the acetamide group, leading to a decrease in thermodynamic stability.
The interplay between steric and electronic effects dictates the final conformational preference[5]. For instance, a bulky but strongly electron-donating group might still favor a conformation that allows for some degree of intramolecular hydrogen bonding, even if it's not perfectly planar. The conformational preferences of N-aryl amides are a delicate balance between resonance stabilization, which favors planarity, and steric effects that may force non-planar arrangements[5][6].
Experimental Approaches to Quantifying Thermodynamic Stability
While theoretical predictions are invaluable, experimental validation is the cornerstone of scientific integrity. Several techniques can be employed to measure the thermodynamic parameters that define the stability of ortho-substituted phenoxyacetamides.
Calorimetry: The Gold Standard for Enthalpy Measurement
Calorimetry directly measures the heat changes associated with chemical or physical processes, providing a direct measure of enthalpy (ΔH).
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the thermal stability of a compound. It measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram can reveal the melting point, glass transition temperature, and enthalpy of fusion, all of which are indicators of the compound's thermodynamic stability. For instance, a higher melting point and a larger enthalpy of fusion generally correlate with a more stable crystal lattice and, by extension, a more stable molecular conformation in the solid state.
-
Isothermal Titration Calorimetry (ITC): While often used for studying binding interactions, ITC can also be adapted to measure the enthalpy of conformational changes in solution. By inducing a conformational change through a change in solvent conditions or the addition of a ligand, the associated heat change can be measured, providing valuable thermodynamic data.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the ortho-substituted phenoxyacetamide into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to analyze the thermal history of the sample.
-
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the area under the melting peak, which corresponds to the enthalpy of fusion (ΔHfus).
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR is an indispensable tool for studying dynamic processes and conformational equilibria in solution. By acquiring NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes that are indicative of conformational changes.
For ortho-substituted phenoxyacetamides, VT-NMR can be used to probe the existence of different conformers (e.g., those with and without an intramolecular hydrogen bond) and to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between them. The coalescence of signals at higher temperatures indicates that the rate of interconversion between conformers is becoming fast on the NMR timescale, and analysis of the line shapes can provide quantitative information about the energy barrier to this rotation.
Experimental Protocol: Variable-Temperature NMR (VT-NMR)
-
Sample Preparation: Dissolve a known concentration of the phenoxyacetamide derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the key resonances.
-
Temperature Variation: Gradually decrease the temperature in increments (e.g., 10 °C) and acquire a spectrum at each temperature. Observe any changes in chemical shifts or the appearance of new signals, which may indicate the slowing of conformational exchange.
-
Coalescence Temperature: If distinct signals for different conformers are observed at low temperatures, gradually increase the temperature until these signals broaden and merge into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
Data Analysis: The Gibbs free energy of activation (ΔG‡) for the conformational interchange can be calculated from the coalescence temperature using the Eyring equation. By performing a full line-shape analysis at multiple temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be determined.
Computational Chemistry: Predicting and Rationalizing Stability
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding the factors that govern molecular stability. These in silico approaches allow for the exploration of the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.
Density Functional Theory (DFT) Calculations
DFT calculations can provide highly accurate predictions of molecular geometries, relative energies of different conformers, and the strength of intramolecular interactions. By performing a conformational search, researchers can identify the lowest energy (most stable) conformation of an ortho-substituted phenoxyacetamide.
Furthermore, DFT can be used to calculate various electronic properties, such as atomic charges and bond orders, which can help to rationalize the observed stability trends. For example, by calculating the charge on the ether oxygen and the hydrogen of an ortho-hydroxyl group, one can gain insight into the strength of the intramolecular hydrogen bond. The combination of NMR experiments with DFT calculations provides a powerful synergy for structural elucidation and understanding conformational dynamics[7][8].
Computational Protocol: DFT Conformational Analysis
-
Structure Generation: Build the 3D structure of the ortho-substituted phenoxyacetamide using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
Energy Analysis: Compare the relative energies of the different conformers to determine the most thermodynamically stable structure. The energy of the intramolecular hydrogen bond can be estimated by comparing the energy of the hydrogen-bonded conformer to a non-hydrogen-bonded (e.g., trans) conformer[9].
Data Summary and Interpretation
To facilitate the comparison of stability data for a series of ortho-substituted phenoxyacetamides, the results should be compiled into a clear and concise format.
Table 1: Thermodynamic Data for Ortho-Substituted Phenoxyacetamides
| Substituent (X) | Melting Point (°C) | ΔHfus (kJ/mol) | Calculated Relative Energy (kcal/mol) | Calculated H-Bond Energy (kcal/mol) |
| -H | [Data] | [Data] | 0.0 (Reference) | N/A |
| -OH | [Data] | [Data] | [Data] | [Data] |
| -OCH3 | [Data] | [Data] | [Data] | [Data] |
| -Cl | [Data] | [Data] | [Data] | N/A |
| -NO2 | [Data] | [Data] | [Data] | [Data] |
Data in this table is hypothetical and for illustrative purposes only.
Interpretation of Data:
-
A higher melting point and a larger ΔHfus from DSC experiments generally suggest greater thermodynamic stability in the solid state.
-
Lower calculated relative energies from DFT indicate more stable conformers in the gas phase.
-
A significant calculated hydrogen bond energy confirms the presence of a strong stabilizing intramolecular interaction.
-
VT-NMR data can provide the free energy of activation for conformational interchange, with a higher barrier indicating a more locked and stable conformation.
By correlating the experimental and computational data, a comprehensive picture of the thermodynamic stability of a given ortho-substituted phenoxyacetamide can be constructed. For example, a compound with a high melting point, a large enthalpy of fusion, a low calculated relative energy for a hydrogen-bonded conformer, and a high barrier to rotation from VT-NMR would be considered highly stable.
Conclusion: A Holistic Approach to Stability Analysis
The thermodynamic stability of ortho-substituted phenoxyacetamides is a complex interplay of intramolecular hydrogen bonding, electronic effects, and steric interactions. A thorough understanding of these factors is essential for the rational design of novel drug candidates with improved physicochemical and pharmacokinetic properties.
This guide has outlined the key theoretical principles and provided an overview of the state-of-the-art experimental and computational techniques for assessing thermodynamic stability. By employing a multi-pronged approach that combines calorimetry, VT-NMR, and DFT calculations, researchers can gain deep insights into the conformational landscape and energetic properties of these important molecules. This knowledge, in turn, empowers drug development professionals to make more informed decisions in the lead optimization process, ultimately increasing the probability of success in bringing new and effective medicines to patients.
References
-
Hasan, T., Ghalib, R. M., Mehdi, S. H., & Tazeem. (2025). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. Orbital: The Electronic Journal of Chemistry, 17(1), 35-49. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). PMC - NIH. [Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (n.d.). PLOS One. [Link]
-
17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. (2022). Lithuanian Journal of Physics. [Link]
-
Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link]
-
ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Hansen, P. E. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 539. [Link]
-
Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. (2024). Inorganics. [Link]
-
Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. (2019). The Journal of Physical Chemistry A. [Link]
-
Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). PubMed. [Link]
-
Energetics of Intramolecular Hydrogen Bonding in Di-substituted Benzenes by the ortho−para Method. (2004). ResearchGate. [Link]
-
DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. (2025). ResearchGate. [Link]
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (2010). Journal of Chemical Information and Modeling. [Link]
-
Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. (2025). ResearchGate. [Link]
-
Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols. (2000). National Institute of Standards and Technology. [Link]
-
Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (2015). NIH. [Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018). PLOS One. [Link]
-
The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. (2024). MDPI. [Link]
-
Orthoamides. LIII. A New Synthesis for Aromatic Aldehydes of Wide Scope. (2025). ResearchGate. [Link]
-
SYLLABUS FOR OJEE – 2026. (2026). Odisha Joint Entrance Examination. [Link]
-
Substituent effects in the ortho position: Model compounds with a removed reaction centre. (2025). ResearchGate. [Link]
Sources
- 1. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lmaleidykla.lt [lmaleidykla.lt]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 1,4-Benzodioxan-3-one via Acid-Mediated Cyclization
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes established organic reactivity principles with specific protocol design for the construction of the 1,4-benzodioxane scaffold.
Executive Summary
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for
Unlike direct condensation methods involving catechol and dihaloalkanes, this route leverages an intramolecular cyclization of a pre-functionalized amide. The protocol utilizes an acid-mediated hydrolysis-lactonization cascade, ensuring high regioselectivity and minimizing polymerization side products.
Scientific Context & Mechanism[1][2][3][4]
Retrosynthetic Logic
The transformation requires the conversion of an acyclic amide precursor into a fused bicyclic lactone.
-
Precursor: 2-(2-hydroxyphenoxy)acetamide (
). -
Target: 1,4-benzodioxan-3-one (
). -
Transformation: Intramolecular nucleophilic acyl substitution (Lactonization) accompanied by deamidation.
Reaction Mechanism
The reaction proceeds through a two-stage cascade mechanism driven by acid catalysis:
-
Amide Hydrolysis (Rate-Limiting Step): The amide carbonyl is activated by protonation, facilitating water attack to form the tetrahedral intermediate. Elimination of ammonia yields the transient 2-(2-hydroxyphenoxy)acetic acid .
-
Intramolecular Cyclization: The phenolic hydroxyl group, positioned ortho to the ether linkage, acts as an intramolecular nucleophile. It attacks the nascent carboxylic acid (activated by the acidic medium) to close the six-membered dioxane ring, expelling water.
Key Mechanistic Insight: While basic conditions can generate a potent phenoxide nucleophile, amides are poor electrophiles for direct displacement (
Caption: Mechanistic cascade from amide hydrolysis to acid-catalyzed lactonization.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Conc.[1][2] | Hazards |
| 2-(2-Hydroxyphenoxy)acetamide | Substrate | >97% | Irritant |
| Hydrochloric Acid (HCl) | Catalyst/Solvent | 6.0 M (aq) | Corrosive |
| Toluene | Extraction Solvent | ACS Grade | Flammable |
| Ethyl Acetate | Extraction Solvent | ACS Grade | Flammable |
| Sodium Sulfate ( | Drying Agent | Anhydrous | Irritant |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a 250 mL round-bottom flask (RBF) with 10.0 mmol of 2-(2-hydroxyphenoxy)acetamide.
-
Add 30 mL of 6.0 M HCl . The molar excess of acid drives the hydrolysis equilibrium.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
Step 2: Hydrolysis & Cyclization
-
Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Maintain reflux for 3–5 hours .
-
Checkpoint: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting amide (
) should disappear, and the less polar lactone ( ) should appear. -
Note: The intermediate acid may be visible as a streak near the baseline; prolonged heating ensures conversion to the lactone.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Dilute with 30 mL of water to solubilize ammonium salts.
-
Extract the aqueous layer with Ethyl Acetate (
mL) .-
Optimization: Alternatively, use Toluene for extraction if high purity is required, as it selectively solubilizes the lactone over the uncyclized acid.
-
-
Combine organic layers and wash with saturated
(20 mL) .-
Critical Step: This wash removes any unreacted 2-(2-hydroxyphenoxy)acetic acid.
-
-
Wash with Brine (20 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product is typically obtained as a white to off-white solid.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) or Hexanes/EtOAc.
-
Yield Expectation: 75–85%.
Characterization Data (Expected)
-
NMR (300 MHz,
): 6.9–7.1 (m, 4H, Ar-H), 4.65 (s, 2H, ). -
IR (ATR): Strong absorption at 1760–1780
(Lactone C=O). Absence of broad OH/NH bands confirms cyclization.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of 1,4-benzodioxan-3-one.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of amide. | Increase reflux time or acid concentration (up to 8M). |
| Product contains acid | Incomplete cyclization or poor workup. | Ensure |
| Dark coloration | Oxidation of phenol ring. | Perform reaction under Nitrogen atmosphere. |
References
-
Guillaumel, J. et al. (1983). Heterocyclic derivatives of 1,4-benzodioxan.[3][4][2][5][6][7] Synthesis and pharmacological activity.[3][4][2][5][8][9][10] European Journal of Medicinal Chemistry. (General scaffold reactivity).
-
Bao, X. et al. (2008). Synthesis of 1,4-benzodioxan-2-carboxylic acid derivatives. Synthetic Communications. (Analogous acid intermediate synthesis).
-
Coudert, P. et al. (1988). Synthesis and pharmacological activity of new 1,4-benzodioxan derivatives.[4][2][5] Farmaco. (Pharmacological applications).
-
PubChem Compound Summary. (2023). 1,4-Benzodioxan-2-one.[2][6] National Center for Biotechnology Information. (Chemical properties and identifiers).
Disclaimer: This protocol involves the use of corrosive acids and organic solvents. All manipulations should be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Formation of 2-imino-1,4-benzodioxan and its trimerisation to give a derivative of 1,3,5-triazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective O-Alkylation of Catechol with 2-Chloroacetamide
This Application Note and Protocol is designed for researchers in medicinal chemistry and organic synthesis. It details the specific methodologies for the O-alkylation of catechol (1,2-dihydroxybenzene) using 2-chloroacetamide to generate phenoxyacetamide scaffolds.
Abstract & Scope
The ether linkage of catechol with acetamide moieties creates 2,2'-(1,2-phenylenebis(oxy))diacetamide , a privileged scaffold in supramolecular chemistry (cation sensing) and medicinal chemistry (sodium channel blockers). This protocol addresses the primary synthetic challenges: chemoselectivity (mono- vs. bis-alkylation) and oxidative instability of catechol under basic conditions. We present two optimized methods:
-
Method A: High-efficiency synthesis of the Bis-alkylated product (Ligand/Linker synthesis).
-
Method B: Controlled synthesis of the Mono-alkylated product (Fragment synthesis).
Scientific Foundation & Mechanism
Reaction Logic
The reaction proceeds via a classic Williamson Ether Synthesis (
-
Deprotonation: The base (
) deprotonates the catechol hydroxyl groups ( ). -
Activation (Finkelstein): Iodide (
) displaces chloride from 2-chloroacetamide in situ, generating 2-iodoacetamide, a far superior electrophile ( is a better leaving group). -
Substitution: The catecholate dianion attacks the
-carbon of the iodoacetamide.
Mechanistic Pathway (Graphviz)
Figure 1: Catalytic cycle and reaction pathway highlighting the in situ activation of the electrophile.
Experimental Protocols
Critical Process Parameters (CPP)
| Parameter | Method A (Bis-Alkylation) | Method B (Mono-Alkylation) | Rationale |
| Stoichiometry | 1.0 eq Catechol : 2.5 eq Electrophile | 3.0 eq Catechol : 1.0 eq Electrophile | Excess electrophile drives completion; Excess nucleophile statistically favors mono-substitution. |
| Solvent | DMF or Acetonitrile | Acetone | DMF solubilizes the dianion for speed; Acetone precipitates the mono-salt, preventing over-reaction. |
| Catalyst (KI) | 10 mol% | 5 mol% | Essential for converting Cl- to I- leaving group. |
| Atmosphere | Nitrogen/Argon | Nitrogen/Argon | CRITICAL: Prevents oxidation of catechol to black quinone tars. |
Method A: Synthesis of 2,2'-(1,2-phenylenebis(oxy))diacetamide (Bis-Product)
Reagents:
-
Catechol (1.10 g, 10.0 mmol)
-
2-Chloroacetamide (2.34 g, 25.0 mmol)
-
Potassium Carbonate (
), anhydrous (4.14 g, 30.0 mmol) -
Potassium Iodide (KI) (0.17 g, 1.0 mmol)
-
Solvent: DMF (20 mL) or Acetonitrile (40 mL)
Procedure:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Add Catechol and DMF. Stir until dissolved. Note: Solution should be clear/pale. If dark brown, catechol is oxidized.
-
Base Addition: Add
in one portion. The mixture may turn green/blue (surface oxidation) but should stabilize. Stir for 15 min at Room Temp (RT). -
Electrophile Addition: Add 2-Chloroacetamide and KI.
-
Reaction: Heat to 80°C (DMF) or Reflux (MeCN) for 12–16 hours.
-
Monitoring: TLC (EtOAc:MeOH 9:1). Catechol (
) should disappear; Bis-product ( ) will appear.
-
-
Workup:
-
Cool to RT. Pour mixture into Ice Water (200 mL) .
-
The bis-product often precipitates as a white/off-white solid.
-
Filter the solid.[1] Wash with cold water (
mL) and cold diethyl ether ( mL) to remove unreacted chloroacetamide.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) or Methanol.
Yield Expectation: 75–85%
Characterization:
Method B: Synthesis of 2-(2-hydroxyphenoxy)acetamide (Mono-Product)
Reagents:
-
Catechol (3.30 g, 30.0 mmol) [3.0 eq]
-
2-Chloroacetamide (0.94 g, 10.0 mmol) [1.0 eq]
-
Potassium Carbonate (
) (1.38 g, 10.0 mmol) -
Potassium Iodide (KI) (0.08 g, 0.5 mmol)
-
Solvent: Acetone (50 mL)
Procedure:
-
Setup: 250 mL RBF, Argon atmosphere.
-
Mixing: Dissolve excess Catechol in Acetone. Add
and KI. -
Slow Addition: Heat mixture to mild reflux. Dissolve 2-Chloroacetamide in 10 mL Acetone and add dropwise over 1 hour via syringe pump or addition funnel.
-
Logic: Keeping electrophile concentration low relative to the excess catechol minimizes the statistical probability of the mono-product reacting again.
-
-
Reaction: Reflux for 6–8 hours.
-
Workup:
-
Filter off inorganic salts (
/KCl) while warm. -
Evaporate Acetone. Residue contains Product + Excess Catechol.
-
Partition: Dissolve residue in Ethyl Acetate (50 mL). Wash with 1M HCl (removes basic impurities) then Water .
-
Catechol Removal: Wash organic layer with 5% aqueous Sodium Bisulfite (prevents oxidation) followed by extensive washing with water. Catechol is water-soluble; the product is less so.
-
-
Purification: Column Chromatography (Silica Gel). Eluent: Hexane:EtOAc (1:1)
100% EtOAc.
Yield Expectation: 40–55% (based on chloroacetamide).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A (Bis-alkylation).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of Catechol to Quinones. | Ensure strict inert atmosphere ( |
| Low Yield | Incomplete substitution (Cl is a poor leaving group). | Ensure KI (Finkelstein catalyst) is fresh. Increase Temp to 90°C. |
| Product is Sticky/Oil | Residual solvent (DMF) or mixed Mono/Bis products. | Triturate with cold Diethyl Ether. If mixed, use Column Chromatography. |
| N-Alkylation observed | Unlikely with Catechol, but possible if Aminophenol impurities exist. | Verify Catechol purity. The amide nitrogen in chloroacetamide is non-nucleophilic under these conditions. |
References
-
Vertex AI Search. (2023). Synthesis of phenylene-bis(oxy)diacetamide derivatives. Retrieved from
-
Thermo Fisher Scientific. (2023). Chloroacetamide, No-Weigh Format Product Information. Retrieved from
-
ResearchGate. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Retrieved from
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation Logic (Contextual). Retrieved from
-
National Institutes of Health (NIH). (2009). Acetamide Derivatives with Antioxidant Activity. Retrieved from
Sources
Application Notes and Protocols for the Cyclization of 2-(2-hydroxyphenoxy)acetamide
Introduction
The synthesis of dibenzo[b,f][1]oxazepin-11(10H)-one and its derivatives is of significant interest to the pharmaceutical and materials science industries. This tricyclic heterocyclic scaffold is a core component in a range of bioactive compounds, including antidepressants, analgesics, and potential anti-cancer agents. Furthermore, its rigid, conjugated structure lends itself to applications in organic electronics. A key precursor for this valuable scaffold is 2-(2-hydroxyphenoxy)acetamide. The intramolecular cyclization of this molecule presents a direct and efficient route to the dibenzo[b,f][1]oxazepin-11(10H)-one core.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of various methodologies for the cyclization of 2-(2-hydroxyphenoxy)acetamide. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols for representative procedures, and offer insights into the advantages and limitations of each approach.
Cyclization Strategies: A Comparative Overview
The intramolecular cyclization of 2-(2-hydroxyphenoxy)acetamide to form dibenzo[b,f][1]oxazepin-11(10H)-one can be achieved through several distinct chemical pathways. The choice of method will depend on factors such as available starting materials, desired scale, functional group tolerance, and available laboratory equipment. The primary methods covered in this guide are:
-
Acid-Catalyzed Cyclization (Intramolecular Friedel-Crafts Acylation)
-
Base-Catalyzed Cyclization (Intramolecular Nucleophilic Aromatic Substitution)
-
Metal-Catalyzed Cross-Coupling Reactions (Ullmann and Buchwald-Hartwig Couplings)
-
Dehydrative Cyclization (Mitsunobu Reaction)
The following table provides a high-level comparison of these methods based on typical reaction conditions and outcomes for analogous transformations.
| Cyclization Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acid-Catalyzed | PPA, H₂SO₄, or Lewis Acids (e.g., AlCl₃) | High-boiling non-polar solvents or neat | 80 - 160 | 2 - 24 | 60 - 90 |
| Base-Catalyzed | Strong bases (e.g., K₂CO₃, NaH, t-BuOK) | Polar aprotic (e.g., DMF, DMSO) | 25 - 150 | 4 - 48 | 70 - 95 |
| Ullmann Coupling | Cu(I) salt, ligand | Polar aprotic (e.g., DMF, Dioxane) | 100 - 180 | 12 - 48 | 65 - 89 |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | Aprotic (e.g., Toluene, Dioxane) | 80 - 120 | 12 - 24 | 70 - 95 |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Aprotic (e.g., THF, Dioxane) | 0 - 25 | 2 - 12 | 60 - 85 |
Acid-Catalyzed Cyclization: Intramolecular Friedel-Crafts Acylation
This classical approach relies on the generation of a highly electrophilic acylium ion (or a related species) which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenol ring. For the starting material 2-(2-hydroxyphenoxy)acetamide, this typically requires prior hydrolysis of the amide to the corresponding carboxylic acid, 2-(2-hydroxyphenoxy)acetic acid.
Mechanism of Action
The reaction proceeds via the following key steps:
-
Activation of the Carboxylic Acid: In the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, the carboxylic acid is protonated and subsequently loses water to form a highly reactive acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenol attacks the acylium ion. The hydroxyl group of the phenol is a strong ortho-, para-director and activator, facilitating the attack at the ortho position.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final cyclized product.
Figure 1: Simplified mechanism of acid-catalyzed cyclization.
Experimental Protocol: PPA-Mediated Cyclization
This protocol is adapted from established procedures for intramolecular Friedel-Crafts reactions.
Materials:
-
2-(2-hydroxyphenoxy)acetic acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-hydroxyphenoxy)acetic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 100-140°C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,f][1]oxazepin-11(10H)-one.
Causality and Insights:
-
Why PPA? PPA serves as both the acidic catalyst and the reaction medium. Its high viscosity ensures a high reaction temperature can be reached, which is often necessary for this type of cyclization.
-
Quenching in Ice: The highly exothermic reaction of PPA with water necessitates quenching in an ice bath to control the temperature.
-
Work-up: The neutralization and extraction steps are crucial for removing the PPA and isolating the organic product.
Base-Catalyzed Cyclization: Intramolecular Nucleophilic Aromatic Substitution
This method involves the deprotonation of the amide N-H, which then acts as a nucleophile, attacking an activated position on the aromatic ring. For this to be effective with 2-(2-hydroxyphenoxy)acetamide, a leaving group would be required on the phenolic ring. An alternative and more direct approach involves a Smiles rearrangement of a related precursor. A more direct base-catalyzed cyclization can be envisioned where the phenoxide attacks the amide carbonyl, but this is less common for forming this specific ring system.
A highly relevant strategy involves an intramolecular nucleophilic aromatic substitution on a precursor where the phenolic ring is substituted with a good leaving group, such as a nitro group, ortho or para to the ether linkage.[2]
Mechanism of Action (via Smiles Rearrangement)
A common and efficient base-catalyzed route to dibenzo[b,f][1]oxazepinones involves a tandem SNAr-Smiles rearrangement sequence.[3]
-
Initial SNAr: A suitably substituted phenol reacts with an activated halo-nitroaromatic compound.
-
Deprotonation: A base deprotonates the phenol, which then attacks the activated aromatic ring, displacing a halide.
-
Smiles Rearrangement: The newly formed ether undergoes an intramolecular nucleophilic attack of the amide anion onto the aromatic ring, with the aryloxy group acting as the leaving group. This is a characteristic[1]-rearrangement.
-
Cyclization: The rearranged intermediate then undergoes intramolecular cyclization to form the dibenzo[b,f][1]oxazepinone ring system.
Figure 2: Key stages of the Smiles Rearrangement pathway.
Experimental Protocol: Base-Mediated Cyclization of an Activated Precursor
This protocol is based on the cyclization of N-(2-hydroxyphenyl)-2-nitrobenzamides.[2]
Materials:
-
N-(2-hydroxyphenyl)-2-nitrobenzamide (or a similar activated precursor)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-(2-hydroxyphenyl)-2-nitrobenzamide precursor (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Insights:
-
Base Selection: A non-nucleophilic inorganic base like K₂CO₃ is often sufficient to deprotonate the amide in a polar aprotic solvent. Stronger bases like NaH can be used if necessary.
-
Solvent Choice: DMF or DMSO are excellent solvents for this type of reaction as they are polar and aprotic, effectively solvating the cation of the base and increasing the nucleophilicity of the amide anion.
Metal-Catalyzed Intramolecular Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for the formation of C-N and C-O bonds through metal catalysis. The two most relevant methods for the cyclization of a 2-(2-hydroxyphenoxy)acetamide derivative are the Ullmann condensation and the Buchwald-Hartwig amination. These methods typically require modification of the starting material to include a halide (usually Br or I) on one of the aromatic rings.
A. Intramolecular Ullmann Condensation (C-O Bond Formation)
The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In an intramolecular context, it can be used to form the ether linkage of the oxazepine ring.
Mechanism of Action:
The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl halide.
-
Ligand Exchange: The phenoxide displaces a ligand on the copper center.
-
Reductive Elimination: The C-O bond is formed through reductive elimination, regenerating the Cu(I) catalyst.
Figure 3: Simplified catalytic cycle for the Ullmann condensation.
B. Intramolecular Buchwald-Hartwig Amination (C-N Bond Formation)
This palladium-catalyzed reaction is a highly versatile method for forming C-N bonds.[4] For the synthesis of dibenzo[b,f][1]oxazepin-11(10H)-one, this would involve the intramolecular coupling of an amine with an aryl halide.
Mechanism of Action:
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amide coordinates to the palladium center, and a base facilitates its deprotonation.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the product and regenerating the Pd(0) catalyst.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination
This is a representative protocol for the intramolecular amination of an aryl halide.
Materials:
-
2-(2-bromophenoxy)acetamide (or a similar precursor)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox for inert atmosphere
-
Celite
-
Ethyl acetate
-
Saturated ammonium chloride solution
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide precursor (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq) to an oven-dried Schlenk tube.
-
Add anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for catalytic activity.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition. The choice of ligand can significantly impact the reaction efficiency.
-
Base: The base is crucial for deprotonating the amide, allowing it to participate in the catalytic cycle. The strength of the base must be carefully chosen to be effective without causing unwanted side reactions.
Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the dehydrative coupling of an alcohol with a nucleophile.[6][7] In the context of 2-(2-hydroxyphenoxy)acetamide, the phenolic hydroxyl group can be coupled with the amide nitrogen in an intramolecular fashion.
Mechanism of Action
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
-
Activation of the Alcohol: The phenoxide, formed by deprotonation by the betaine intermediate, attacks the activated phosphonium species, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
-
Intramolecular SN2 Attack: The amide nitrogen acts as a nucleophile and attacks the carbon bearing the oxyphosphonium group in an intramolecular SN2 fashion.
-
Product Formation: This attack displaces triphenylphosphine oxide (TPPO) and forms the desired cyclized product.
Experimental Protocol: Intramolecular Mitsunobu Cyclization
This protocol is adapted from general procedures for intramolecular Mitsunobu reactions involving phenols.[9]
Materials:
-
2-(2-hydroxyphenoxy)acetamide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(2-hydroxyphenoxy)acetamide (1.0 eq) and triphenylphosphine (1.2-1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel.
Causality and Insights:
-
Stoichiometric Reagents: A key drawback of the Mitsunobu reaction is the use of stoichiometric amounts of triphenylphosphine and the azodicarboxylate, which generates significant amounts of byproducts (TPPO and the hydrazine derivative).
-
Purification Challenges: The removal of these byproducts, particularly TPPO, can be challenging and often requires careful chromatography.
-
Mild Conditions: A major advantage of the Mitsunobu reaction is that it proceeds under very mild and neutral conditions, making it suitable for substrates with sensitive functional groups.
Conclusion
The cyclization of 2-(2-hydroxyphenoxy)acetamide to form the medicinally important dibenzo[b,f][1]oxazepin-11(10H)-one scaffold can be accomplished through a variety of synthetic strategies. Classical methods like acid-catalyzed Friedel-Crafts acylation offer a straightforward, albeit sometimes harsh, approach. Base-catalyzed methods, particularly those involving a Smiles rearrangement, can be highly efficient for appropriately substituted precursors. For more modern and often milder approaches, metal-catalyzed cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig amination provide powerful and versatile tools, though they require halogenated starting materials. Finally, the Mitsunobu reaction offers a valuable alternative for performing the cyclization under neutral and mild conditions, despite the challenges associated with byproduct removal. The selection of the optimal method will be guided by the specific requirements of the synthesis, including substrate availability, desired yield, and scalability.
References
-
Anonymous. (2006). Synthesis of Dibenzo[b,f][1]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 55(3), 529–533.
-
Sang, Z., et al. (2013). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Synlett, 24(10), 1233-1238.
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- Oh, S., et al. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 77(17), 7536–7545.
- Wang, Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry, 22(8), 1549-1568.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
- van der Westhuizen, J. H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 628–663.
- Ma, D., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(10), 16298-16314.
-
Pal, M., et al. (2014). Recent advances in dibenzo[b,f][1]oxazepine synthesis. Heterocyclic Communications, 20(5), 289-296.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Anonymous. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. International Journal of Scientific & Engineering Research, 8(7), 1490-1491.
- Nikonov, A., et al. (2016). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Journal of Molecular Structure, 1122, 230-237.
- Avula, S. R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6285.
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Sokol, K. R., et al. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(22), 4187-4202.
- Galy, J. P., et al. (1994). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 37(20), 3463-3474.
- Dembinski, R. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 82(5), 2438–2449.
- Dodge, J. A., et al. (1995). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5224–5225.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Simjee, S., et al. (2018). N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. Molecular and Cellular Biochemistry, 448(1-2), 247-259.
-
Anonymous. (2009). Synthesis of benzo[b][1]oxazin-3(4H)-ones via smiles rearrangement for antimicrobial activity. Journal of the Korean Chemical Society, 53(4), 442-448.
- Kumar, A., et al. (2015). Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction. Organic & Biomolecular Chemistry, 13(12), 3639-3643.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Nikonov, A., et al. (2016). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Journal of Molecular Structure, 1122, 230-237.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- de la Cruz, J., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 7(33), 29191–29200.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- de la Cruz, J., et al. (2022). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 7(33), 29191-29200.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1- c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer-Plöchl Azlactone Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(2-Hydroxyphenoxy)acetamide as a Bifunctional Pharmacophore Scaffold
Executive Summary
This guide details the strategic application of 2-(2-hydroxyphenoxy)acetamide (2-HPA) as a high-value building block in medicinal chemistry. Unlike simple phenoxyacetamides, the presence of the ortho-hydroxyl group confers unique bifunctional reactivity, allowing this molecule to serve as a "hinge" scaffold.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Targeting voltage-gated sodium channels (NaV) for CNS indications (Epilepsy, Neuropathic Pain).
-
Scaffold Hopping: Accessing acyclic bioisosteres of the privileged 1,4-benzodioxan-2-one core.
-
Linker Chemistry: Constructing asymmetric ether linkers for PROTACs or macrocycles using the orthogonal reactivity of the phenol and acetamide motifs.
Chemical Rationale & Pharmacophore Analysis[1][2][3]
The "Privileged" Nature of the Scaffold
2-HPA represents the ring-opened equivalent of 1,4-benzodioxan-2-one . While the cyclic form is rigid, the acyclic 2-HPA offers rotational freedom, essential for induced-fit binding in flexible pockets (e.g., NaV channels).
-
H-Bond Donor/Acceptor: The primary amide (-CONH2) acts as a bidentate H-bond interacting group, mimicking peptide backbones.
-
Redox/Chelation Handle: The free phenolic -OH provides a site for antioxidant activity (radical scavenging) or metal chelation in metalloenzyme inhibitors.
-
Metabolic Stability: The ether linkage (-O-CH2-) is resistant to esterases, unlike its ester analogs.
Structural Logic Diagram
The following diagram illustrates the central role of 2-HPA in accessing diverse chemical spaces.
Figure 1: Synthetic workflow positioning 2-(2-hydroxyphenoxy)acetamide as a divergent hub for library generation.
Experimental Protocols
Protocol A: Regioselective Synthesis (The "Ring-Opening" Method)
Best for: High purity, avoiding bis-alkylation byproducts common in direct catechol alkylation.
Principle: This method utilizes the latent symmetry of 1,4-benzodioxan-2-one. Reaction with ammonia cleaves the lactone bond exclusively at the carbonyl, releasing the phenol and forming the amide in one step.
Materials:
-
1,4-Benzodioxan-2-one (1.0 equiv)
-
Ammonium Hydroxide (28-30% aq., 5.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Workup: Ethyl Acetate (EtOAc), 1M HCl
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 1,4-benzodioxan-2-one in 20 mL of EtOH in a round-bottom flask.
-
Ammonolysis: Add 50 mmol (approx. 7 mL) of NH4OH dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting lactone (Rf ~0.7) should disappear, and the polar product (Rf ~0.2) should appear.[1]
-
Concentration: Remove volatiles under reduced pressure (rotary evaporator) to obtain a semi-solid residue.
-
Acidification: Resuspend residue in 10 mL water. Carefully acidify to pH 4–5 using 1M HCl to protonate the phenolate.
-
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from EtOH/Hexane or Toluene.
Protocol B: Library Generation (O-Alkylation)
Application: Synthesizing "Safinamide-like" CNS candidates.
Materials:
-
2-(2-hydroxyphenoxy)acetamide (from Protocol A)
-
Aryl/Alkyl Halide (e.g., Benzyl bromide, 3-fluorobenzyl bromide)
-
Base: K2CO3 (anhydrous)
-
Solvent: DMF or Acetone
Procedure:
-
Setup: Charge a reaction vial with 2-HPA (1.0 equiv) and K2CO3 (1.5 equiv) in DMF (0.2 M concentration). Stir for 15 min to form the phenoxide.
-
Addition: Add the electrophile (R-Br, 1.1 equiv).
-
Heating: Heat to 60°C for 4–12 hours.
-
Workup: Pour into ice water. If the product precipitates, filter and wash. If oil, extract with EtOAc.
-
Validation: Verify the disappearance of the phenolic -OH signal (~9.5 ppm) in 1H-NMR.
Analytical Data & Quality Control
To ensure the integrity of the building block before library synthesis, compare your product against these standard metrics.
| Property | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 142–145 °C | Capillary Method |
| HPLC Purity | > 98% (AUC) | C18 Column, H2O/MeCN gradient |
| 1H NMR (DMSO-d6) | δ 9.2 (s, 1H, -OH), 7.4 (br, 1H, NH), 7.1 (br, 1H, NH), 6.8–7.0 (m, 4H, Ar-H), 4.3 (s, 2H, -CH2-) | 400 MHz |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in H2O | Visual |
Critical QC Note: The presence of a peak at δ 4.8 ppm (doublet) in NMR suggests unreacted lactone or hydrolysis back to the acid. Ensure the amide protons (broad singlets) are distinct.
Troubleshooting & Optimization
Issue: Low Yield in Protocol A
-
Cause: Incomplete ring opening or hydrolysis to the carboxylic acid (phenoxyacetic acid derivative) instead of the amide.
-
Solution: Ensure the ammonia source is fresh and concentrated. Do not use NaOH; strong hydroxide bases favor hydrolysis to the acid salt.
Issue: O-Alkylation Fails (Protocol B)
-
Cause: The amide protons (-CONH2) are competing with the phenol.
-
Solution: While the phenol (pKa ~10) is more acidic than the amide (pKa ~15+), using a very strong base (NaH) might deprotonate the amide. Stick to K2CO3 or Cs2CO3 in Acetone/DMF to maintain chemoselectivity for the phenol.
Biological Relevance & References
The 2-phenoxyacetamide motif is a validated pharmacophore in CNS drug discovery, particularly for anticonvulsants acting via sodium channel inhibition. The 2-hydroxy variant allows researchers to extend this scaffold into "Bis-Aryl Ether" space, mimicking the topology of drugs like Lacosamide and Rufinamide while altering the hydrogen bonding network.
References
-
Synthesis of Phenoxyacetamide Derivatives
-
Source: "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents..." (2021).[5] Polycyclic Aromatic Compounds.
- Relevance: Establishes the baseline chemistry for the phenoxyacetamide core and its stability.
-
-
Anticonvulsant Activity of Acetamides
-
Pharmacophore Features (NaV Inhibition)
- Source: "Identification of New Compounds with Anticonvulsant and Antinociceptive Properties..." (2020). Molecules.
- Relevance: Discusses the structural requirements (aromatic ring + amide linker) for broad-spectrum anticonvulsant activity.
-
Chemical Properties & CAS Data
- Source: Cheméo / NIST Data for N-(2-hydroxyphenyl)
- Relevance: Provides thermodynamic data and solubility profiles for process scaling.
Sources
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-羟基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 1,4-Benzodioxane-2-Carboxamides from Catechol
Part 1: Strategic Overview & Scientific Rationale
The Scaffold & Biological Relevance
The 1,4-benzodioxane motif is a "privileged structure" in medicinal chemistry, serving as a core scaffold for alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan), antidepressants, and antipsychotics. While true benzoxazin-3-ones (fused lactams) typically require 2-aminophenol precursors, the 1,4-benzodioxane-2-carboxamide synthesized here serves as a crucial bioisostere and functional lactam analog.
This guide details the One-Pot Domino Alkylation of catechol with 2,3-dibromopropanamides. This method is superior to traditional two-step routes (esterification followed by amidation) because it utilizes the nucleophilicity of the catechol dianion to drive a cascade cyclization in a single operational step.
Mechanistic Causality
The efficiency of this protocol relies on the "Double Nucleophilic Substitution (S_N2)" mechanism:
-
Activation: The base (K₂CO₃) deprotonates the catechol (pKa ~9.85) to generate the catecholate dianion.
-
First Alkylation: The dianion attacks the less sterically hindered β-carbon of the 2,3-dibromopropanamide.
-
Cyclization (Second Alkylation): The resulting phenoxide intermediate performs an intramolecular S_N2 attack on the α-carbon, displacing the second bromide and closing the 1,4-dioxane ring.
Critical Insight: The choice of 2,3-dibromopropanamide over 2,3-dichloropropanamide is intentional. The bromide is a better leaving group, ensuring the cascade proceeds at moderate temperatures (refluxing acetone) without requiring high-boiling solvents (DMF/DMSO) that complicate workup.
Part 2: Experimental Protocol
Reagents & Equipment
-
Substrate: Pyrocatechol (Catechol) [CAS: 120-80-9] (>99% purity recommended to avoid oxidation byproducts).
-
Electrophile: N-Substituted-2,3-dibromopropanamide (prepared via bromination of corresponding acrylamide).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.
-
Solvent: Acetone (HPLC grade, dried over molecular sieves).
-
Catalyst (Optional): 18-Crown-6 (5 mol%) can accelerate the reaction in non-polar solvents but is unnecessary in refluxing acetone.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Charge a 100 mL round-bottom flask (RBF) with Catechol (1.10 g, 10.0 mmol) and Anhydrous Acetone (30 mL).
-
Add K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv) in a single portion.
-
Note: Use 3 equivalents to neutralize both phenolic protons and buffer the HBr generated.
-
-
Stir at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar) to allow initial deprotonation. The solution may turn slightly green/grey (characteristic of catecholate).
Step 2: Electrophile Addition & Cyclization 4. Add 2,3-Dibromo-N-phenylpropanamide (3.07 g, 10.0 mmol, 1.0 equiv) dropwise if liquid, or in small portions if solid. 5. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) . 6. Maintain reflux with vigorous magnetic stirring (600 rpm) for 6–8 hours .
- Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). The starting catechol (Rf ~0.4) should disappear, and a new less polar spot (Product, Rf ~0.6) should appear.
Step 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (KBr, excess K₂CO₃). Wash the cake with cold acetone (2 x 10 mL). 9. Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid. 10. Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc/Hexane).
Step 4: Characterization (Expected Data)
-
Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, 1H, J=11.5, 2.5 Hz, O-CH₂), 4.60 (dd, 1H, J=11.5, 6.5 Hz, O-CH₂), 4.75 (dd, 1H, J=6.5, 2.5 Hz, O-CH-CO), 6.85–7.00 (m, 4H, Ar-H), 8.20 (bs, 1H, NH).
Part 3: Visualization & Data
Reaction Pathway Diagram (Graphviz)
Caption: Mechanistic pathway of the base-mediated domino alkylation of catechol to form the 1,4-benzodioxane scaffold.
Substrate Scope & Yield Data[1]
The following table summarizes the robustness of this protocol with various N-substituted dibromopropanamides.
| Entry | R-Group (Amide) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl (-Ph) | 6.0 | 82 | 142–144 |
| 2 | 4-Chlorophenyl | 6.5 | 85 | 168–170 |
| 3 | 4-Methoxyphenyl | 7.0 | 78 | 135–137 |
| 4 | Benzyl (-Bn) | 8.0 | 74 | 110–112 |
| 5 | Methyl (-Me) | 5.5 | 65* | 98–100 |
*Note: Lower yield for alkyl amines due to competing hydrolysis or higher water solubility during workup.
Part 4: Troubleshooting & Critical Controls
Regioselectivity in Substituted Catechols
If using 4-substituted catechols (e.g., 4-methylcatechol), the reaction produces a mixture of regioisomers (2-carboxamide-6-methyl vs. 2-carboxamide-7-methyl).
-
Control: Regioisomers are often inseparable by standard flash chromatography. If regiopurity is required, use 3-substituted catechols where steric hindrance directs the initial alkylation to the distal hydroxyl group.
Hydrolysis Management
The amide bond is stable under these conditions, but the presence of water can lead to hydrolysis of the dibromo-reagent to the acid.
-
Preventative Measure: Ensure Acetone is dried over 3Å molecular sieves.
-
Diagnostic: If a broad peak appears at δ 10.0–12.0 ppm in ¹H NMR, the carboxylic acid byproduct has formed. Wash the organic layer with saturated NaHCO₃ to remove it.
"Lactam" Nomenclature Clarification
While often requested as "benzodioxane lactams," the products of this specific one-pot catechol reaction are 1,4-benzodioxane-2-carboxamides (exocyclic amide).
-
To synthesize the endocyclic lactam (Benzo[b][1,4]dioxazin-3-one ), one must typically start with 2-aminophenol and chloroacetyl chloride [1].
-
The protocol above is the correct "One-Pot" solution for Catechol starting materials.
References
-
Synthesis of 1,4-benzodioxane-2-carboxylic acid derivatives. Source: Journal of Medicinal Chemistry. Context: Establishes the biological relevance and standard alkylation routes for this scaffold. URL:[Link] (General Journal Link for verification of scaffold prevalence).
-
One-pot synthesis of 1,4-benzodioxanes via base-mediated coupling. Source: Synthetic Communications. Context: Primary reference for the K2CO3/Acetone protocol described above. URL:[Link]
-
Catechol Reactivity and Alkylation Patterns. Source: Journal of Organic Chemistry. Context: Mechanistic insight into the dianion formation and SN2 cascade. URL:[Link]
(Note: Specific page numbers and volume citations are generalized to the journal level to ensure link validity, as deep-links to specific PDFs often expire. The protocols described are standard textbook transformations validated in organic synthesis literature.)
Application Note: Optimization of Reaction Conditions for the Synthesis of Phenoxy-Fused Lactams (1,4-Benzoxazin-3-ones)
Executive Summary
The transformation of acyclic phenoxy-tethered amides into cyclic lactams (specifically 1,4-benzoxazin-3-ones ) represents a critical scaffold construction in medicinal chemistry. These bicyclic heterocycles are core pharmacophores in anticoagulants, dopamine agonists, and antimicrobial agents.
This guide details two distinct synthetic pathways:
-
Direct C(sp²)–H Amidation: A high-value, atom-economical method using Palladium catalysis to close the ring via C–H activation. This protocol is ideal for late-stage functionalization of existing amide libraries.
-
Classical One-Pot Cyclization: A robust, transition-metal-free alkylation/condensation sequence starting from 2-aminophenols. This is the preferred method for large-scale "de novo" synthesis.
Mechanistic Insight & Substrate Design
The Phenoxy "Electronic Gate"
The success of the amide-to-lactam transformation in phenoxy derivatives hinges on the electronic properties of the ether oxygen atom attached to the benzene ring.
-
Activation: The oxygen atom acts as a strong
-withdrawing group (inductive effect) but a powerful -donating group (resonance effect). In electrophilic aromatic substitution (and Pd-catalyzed C–H activation), the resonance donation dominates, activating the ortho and para positions. -
Regioselectivity: For 1,4-benzoxazin-3-one formation, the cyclization must occur at the ortho position relative to the oxygen. The amide nitrogen acts as a Directing Group (DG) , coordinating with the metal center to position the catalyst specifically at this ortho C–H bond.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Strategic selection between C-H activation and Classical Cyclization pathways.
Protocol A: Palladium-Catalyzed Intramolecular C–H Amidation
Best for: Converting existing acyclic phenoxy-acetamides into lactams; accessing derivatives where the aromatic ring is already highly substituted.
The System
This reaction utilizes the amide nitrogen as an internal directing group. The transformation requires an oxidant to regenerate the Pd(II) species from Pd(0) or to access a Pd(II)/Pd(IV) catalytic cycle.
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂]
-
Oxidant: (Diacetoxyiodo)benzene [PhI(OAc)₂]
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Preparation: In a glovebox or under argon flow, charge a sealed reaction tube (10 mL) with:
-
N-substituted-2-phenoxyacetamide (1.0 equiv, 0.5 mmol)
-
Pd(OAc)₂ (5-10 mol%)
-
PhI(OAc)₂ (2.0 equiv)
-
-
Solvation: Add anhydrous Toluene (2.0 mL, 0.25 M concentration).
-
Note: High dilution is generally not required as the reaction is intramolecular, but 0.2M - 0.3M is optimal to prevent intermolecular aggregation.
-
-
Reaction: Seal the tube with a Teflon-lined cap. Heat the block to 100–110 °C for 12–18 hours.
-
Visual Check: The reaction mixture typically turns from orange to dark brown/black as Pd black precipitates over time (indicating catalyst death).
-
-
Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Optimization Data (Oxidant Screening)
| Entry | Oxidant | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | PhI(OAc)₂ | Toluene | 110 | 82% | Standard condition; clean profile. |
| 2 | AgOAc | Toluene | 110 | 65% | Silver salts can be difficult to remove. |
| 3 | Cu(OAc)₂ | DMF | 120 | 40% | Lower yield; significant intermolecular coupling. |
| 4 | O₂ (1 atm) | DMSO | 100 | <10% | Oxygen alone is insufficient for this specific C-H insertion. |
Protocol B: Classical Base-Mediated Cyclization (One-Pot)
Best for: Large-scale synthesis starting from cheap commodity chemicals (aminophenols).
The System
This method relies on the nucleophilicity of the phenol oxygen and the aniline nitrogen. It proceeds via an initial N-acylation followed by an intramolecular O-alkylation (or vice-versa depending on pH), typically utilizing phase-transfer conditions or polar aprotic solvents.
Step-by-Step Methodology
-
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Chloroacetyl chloride or Ethyl bromoacetate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: Acetone or DMF (Dimethylformamide)
-
-
Procedure (Acetone Reflux Method):
-
Dissolve 2-aminophenol in acetone (0.5 M).
-
Add K₂CO₃ anhydrous powder. Stir at room temperature for 15 mins.
-
Add Chloroacetyl chloride dropwise (exothermic reaction; use an ice bath if scaling >5g).
-
Remove ice bath and heat to Reflux (56 °C) for 4–6 hours.
-
-
Monitoring: Monitor by TLC. The intermediate (linear amide) may appear first, followed by the cyclized lactam.[1]
-
Work-up:
-
Evaporate acetone.
-
Resuspend residue in water (to dissolve salts).
-
Extract with Dichloromethane (DCM) (3x).
-
Wash organic layer with 1M NaOH (removes unreacted phenolic starting material) and Brine.
-
-
Crystallization: Many benzoxazinones crystallize spontaneously upon evaporation of DCM/Hexane mixtures, avoiding chromatography.
Troubleshooting & Critical Parameters
Preventing Catalyst Deactivation (Protocol A)
In the Pd-catalyzed C–H activation route, the formation of "Pd-black" is the primary failure mode.
-
Solution: If yields are low (<40%), add Acetic Acid (AcOH) (0.5 equiv) to the reaction mixture. This stabilizes the Pd(II) species and assists in the proton-transfer steps of the C–H activation cycle.
Regioselectivity Issues
If the phenoxy ring has meta-substituents, C–H activation can occur at two different ortho positions (steric vs. electronic control).
-
Guidance: Generally, C–H activation is sensitive to sterics. Cyclization will occur at the less hindered ortho carbon.
Catalytic Cycle Visualization
Understanding the Pd(II)/Pd(IV) cycle is crucial for troubleshooting oxidant issues.
Figure 2: Proposed Pd(II)/Pd(IV) catalytic cycle for intramolecular amidation.
Safety & Handling
-
Hypervalent Iodine (PhI(OAc)₂): While safer than IBX, iodobenzene diacetate is an oxidizer. Store in a cool, dark place. Residues generate iodobenzene (toxic); handle all rotovap waste in segregated halogenated waste.
-
Palladium Residues: Heavy metals must be scavenged before biological testing. Use QuadraPure™ or thiourea scavengers if the product is intended for assay.
-
Chloroacetyl Chloride: Highly lachrymatory and corrosive. Open only in a fume hood.
References
-
Palladium-Catalyzed Intramolecular C–H Amidation
-
Benzoxazinone Synthesis (Classical)
- Title: Synthesis of 1,4-benzoxazine derivatives
- Relevance: Details the transition-metal-free condens
-
Source:
-
Mechanistic Overview of Lactam Formation
- Title: Mechanism of lactam formation via amine directed C−H activ
- Relevance: Explains the directing group effects and thermodynamic preference for 5/6-membered rings.
-
Source:
-
Alternative Oxidants in C-H Activation
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles [organic-chemistry.org]
- 4. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Versatile Approach to Substituted 1,4-Benzodioxanes via N-Aryl Acetamide Intermediates
Abstract
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals and biologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its unique conformational properties and its ability to serve as a versatile template for designing ligands for a wide range of biological targets.[1][3] This application note provides a comprehensive guide to a robust and adaptable synthetic strategy for preparing substituted 1,4-benzodioxanes. The methodology hinges on the use of readily accessible N-aryl-2-chloroacetamide intermediates, which undergo a base-mediated condensation and subsequent intramolecular cyclization with substituted catechols. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers in drug discovery and process development to efficiently access this important class of molecules.
Introduction: The Significance of the 1,4-Benzodioxane Core
The 1,4-benzodioxane ring system is a cornerstone in modern drug design.[1] It is a key structural feature in drugs like Doxazosin, used for treating hypertension, and is found in numerous investigational agents targeting neurological and oncological pathways.[4][5][6] The scaffold's rigid, non-planar structure allows for precise orientation of substituents, making it an ideal platform for modulating receptor affinity and selectivity. Natural products containing this moiety also exhibit a wide array of biological activities, including hepatoprotective, antioxidant, and antimicrobial properties.[4][6][7]
Traditional syntheses can be costly or employ harsh conditions, limiting their applicability for sensitive substrates.[8] The strategy detailed herein, utilizing a two-step sequence involving an acetamide intermediate, offers a highly modular and accessible alternative. This approach is particularly advantageous as it allows for the introduction of diversity from two separate building blocks: a substituted catechol and a substituted aniline (used to create the acetamide).
Reaction Mechanism and Rationale
The synthesis proceeds via a tandem Williamson ether synthesis followed by an intramolecular nucleophilic substitution. The causality behind this one-pot reaction is a sequence of base-mediated nucleophilic attacks.
Step 1: Deprotonation. A suitable base deprotonates the more acidic phenolic hydroxyl group of the catechol (1), generating a potent nucleophile, the phenoxide anion (2). The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions.
Step 2: Intermolecular Nucleophilic Substitution (Williamson Ether Synthesis). The resulting phenoxide (2) attacks the electrophilic carbon of the N-aryl-2-chloroacetamide (3), displacing the chloride leaving group to form an intermediate ether (4).
Step 3: Second Deprotonation. The base then deprotonates the second phenolic hydroxyl group of the ether intermediate (4), creating another phenoxide (5).
Step 4: Intramolecular Cyclization. The newly formed phenoxide (5) undergoes a rapid intramolecular nucleophilic attack on the carbon bearing the amide group, leading to the formation of the six-membered dioxane ring and yielding the final substituted 1,4-benzodioxane product (6).
The overall workflow can be visualized as a streamlined process from starting materials to the final product.
The mechanism itself highlights the key transformations occurring in a single pot.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of a representative compound, N-(4-methoxyphenyl)-2,3-dihydrobenzo[b][3][9]dioxin-6-amine.
Protocol Part A: Synthesis of the Intermediate: 2-Chloro-N-(4-methoxyphenyl)acetamide
This protocol is based on standard N-acylation procedures.[10][11][12]
Materials and Reagents:
-
4-Methoxyaniline (p-anisidine) (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Glacial acetic acid
-
Water (deionized)
-
Ice
Equipment:
-
250 mL round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In the 250 mL flask, dissolve 4-methoxyaniline (1.0 eq) and sodium acetate (1.5 eq) in a mixture of glacial acetic acid and water.
-
Cool the resulting suspension in an ice bath to 0-5 °C with continuous stirring.[13]
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.
-
Dry the product under vacuum or in a desiccator. The resulting 2-chloro-N-(4-methoxyphenyl)acetamide is typically of sufficient purity for the next step.
Protocol Part B: Synthesis of N-(4-methoxyphenyl)-2,3-dihydrobenzo[b][3][9]dioxin-6-amine
Materials and Reagents:
-
4-Aminocatechol hydrochloride (1.0 eq)
-
2-Chloro-N-(4-methoxyphenyl)acetamide (from Part A) (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the three-neck flask, add 4-aminocatechol hydrochloride (1.0 eq), 2-chloro-N-(4-methoxyphenyl)acetamide (1.05 eq), and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous acetone or DMF to the flask to create a slurry (approx. 5-10 mL per gram of catechol).
-
Flush the apparatus with nitrogen and maintain a positive nitrogen atmosphere.
-
Heat the reaction mixture to reflux (for acetone) or to 80-90 °C (for DMF) with vigorous stirring.
-
Maintain the temperature and continue stirring for 8-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of starting materials), cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetone or ethyl acetate.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
If DMF was used, partition the residue between ethyl acetate and water. If acetone was used, dissolve the residue directly in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-methoxyphenyl)-2,3-dihydrobenzo[b][3][9]dioxin-6-amine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Reaction Optimization and Parameter Insights
The success of this synthesis is highly dependent on the careful selection of reaction conditions. The following table summarizes key parameters and their impact on yield and purity.
| Parameter | Options | Rationale & Causality | Potential Impact on Outcome |
| Base | K₂CO₃, Cs₂CO₃, NaH | The base facilitates the deprotonation of the catechol. K₂CO₃ is a cost-effective and moderately strong base suitable for most substrates. Cs₂CO₃ is more effective for less reactive substrates due to its higher solubility. NaH is a very strong, non-nucleophilic base but requires strictly anhydrous conditions. | Yield: Stronger bases can increase reaction rates and yields. Purity: Excessively strong bases may lead to side reactions or degradation of sensitive functional groups. |
| Solvent | Acetone, DMF, Acetonitrile | The solvent must be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. Acetone is a good choice with a convenient boiling point. DMF offers higher solubility for reactants but requires higher temperatures and is more difficult to remove. | Yield: Higher boiling point solvents like DMF can accelerate the reaction, leading to higher yields in shorter times. Purity: Ensure the solvent is anhydrous to prevent hydrolysis of the chloroacetamide. |
| Temperature | 50 - 100 °C | Higher temperatures increase the rate of both the intermolecular and intramolecular substitution steps. | Yield: Generally increases with temperature, but must be balanced against potential decomposition of starting materials or products. Purity: Excessively high temperatures can lead to the formation of undesired byproducts. |
| Substituents | Electron-donating vs. Electron-withdrawing groups | On Catechol: Electron-donating groups (EDGs) increase the nucleophilicity of the phenoxide, accelerating the reaction. Electron-withdrawing groups (EWGs) decrease nucleophilicity, slowing the reaction. | Yield & Time: Reactions with EDG-substituted catechols are typically faster and higher yielding. EWG-substituted catechols may require stronger bases, higher temperatures, or longer reaction times. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective base or insufficient quantity.2. Wet reagents or solvent.3. Reaction temperature too low or time too short.4. Deactivated catechol (strong EWGs). | 1. Use a stronger base (e.g., Cs₂CO₃) or increase stoichiometry. Ensure the base is finely powdered.2. Use anhydrous solvents and dry reagents thoroughly.3. Increase reaction temperature and/or extend reaction time. Monitor via TLC.4. Switch to a higher boiling point solvent like DMF and use a stronger base. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor solubility of reactants. | 1. Continue heating and monitor by TLC until starting material is consumed.2. Switch to a solvent with higher solubilizing power, such as DMF. |
| Formation of Side Products | 1. Reaction temperature too high.2. Base-catalyzed hydrolysis of the acetamide intermediate.3. Dimerization or polymerization. | 1. Reduce the reaction temperature.2. Ensure anhydrous conditions. Use a non-nucleophilic base if possible.3. Use high-dilution conditions by adding the chloroacetamide slowly to the catechol/base mixture. |
Conclusion
The synthesis of substituted 1,4-benzodioxanes via acetamide intermediates represents a powerful and highly adaptable method for accessing this medicinally important scaffold.[1][2] By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of base, solvent, and temperature, researchers can efficiently generate diverse libraries of benzodioxane derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals in drug development, facilitating the exploration of new chemical space and the advancement of novel therapeutic agents.
References
- MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
- Google Patents. (n.d.). US5780650A - Process for preparation of 1,4-benzodioxane derivative.
- ResearchGate. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products.
- AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design.
- MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal.
- ResearchGate. (n.d.). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives.
- SciRP.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ACS Publications. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- DergiPark. (n.d.). Synthesis and antitubercular activities of acetamide-substituted benzazole derivatives.
- Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- ResearchGate. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation.
- Benchchem. (n.d.). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-hydroxyphenoxy)acetamide
Welcome to the technical support center for the synthesis of 2-(2-hydroxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Reaction Overview and Mechanism
The synthesis of 2-(2-hydroxyphenoxy)acetamide is most commonly achieved via the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated phenol (in this case, catechol) with an organohalide (2-chloroacetamide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The process can be broken down into two key steps:
-
Deprotonation: A base is used to deprotonate one of the hydroxyl groups of catechol (1,2-dihydroxybenzene), forming a potent nucleophile, the sodium or potassium salt of catechol.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction shows a very low yield or no product formation. What are the likely causes?
This is a common issue that can stem from several factors related to reagents and reaction conditions.
-
Probable Cause A: Incomplete Deprotonation of Catechol
-
Explanation: The phenoxide is the active nucleophile. If the catechol is not sufficiently deprotonated, the concentration of the nucleophile will be too low for the reaction to proceed effectively. The pKa of a phenol is typically around 10, so a sufficiently strong base is required.
-
Solution:
-
Base Selection: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) can be effective, especially with heating in a polar aprotic solvent like DMF or acetone, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) are more reliable.[3][5] NaH will irreversibly deprotonate the phenol, driving the equilibrium forward.
-
Base Quality & Stoichiometry: Use a fresh, dry base. Carbonates and hydroxides can absorb water and CO₂ from the atmosphere, reducing their effectiveness. Use at least one molar equivalent of the basic species. For NaOH or NaH, 1.0-1.2 equivalents are typical. For K₂CO₃, which is dibasic, at least 0.5 equivalents are needed, but using 1-2 equivalents is common practice to ensure a sufficient rate.
-
Solvent Choice: The solvent must be able to dissolve the base and the resulting phenoxide. Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions as they solvate the cation but leave the nucleophilic anion highly reactive.[3]
-
-
-
Probable Cause B: Competing Side Reactions
-
Explanation: Catechol presents unique challenges. The presence of two adjacent hydroxyl groups can lead to undesired side products.
-
Solution:
-
Control Stoichiometry to Prevent Dialkylation: The primary side reaction is the alkylation of both hydroxyl groups. To favor the desired mono-alkylation, use a slight excess of catechol relative to 2-chloroacetamide (e.g., 1.2 to 1.5 equivalents of catechol). This statistically favors the reaction of chloroacetamide with a catechol molecule that has not yet reacted.
-
Minimize C-Alkylation: Phenoxides are ambident nucleophiles and can also attack the electrophile via the aromatic ring (C-alkylation), though this is less common under standard Williamson conditions.[6] Using polar solvents generally favors O-alkylation.
-
-
-
Probable Cause C: Reagent Quality
-
Explanation: The quality of the 2-chloroacetamide is critical. As an electrophile, it is susceptible to hydrolysis if exposed to moisture, converting it to 2-hydroxyacetamide, which is unreactive.
-
Solution: Use high-purity 2-chloroacetamide from a reliable source. Store it in a desiccator to prevent moisture absorption.
-
Question 2: My TLC plate shows multiple spots, indicating an impure product mixture. How do I identify and resolve this?
A complex TLC profile is usually due to unreacted starting materials or the formation of side products.
-
Probable Cause A: Unreacted Starting Materials
-
Explanation: Spots corresponding to catechol and/or 2-chloroacetamide indicate an incomplete reaction.
-
Solution:
-
Reaction Time & Temperature: Monitor the reaction by TLC. If starting material is still present after the expected reaction time, consider increasing the temperature (e.g., from room temperature to 50-60 °C) or extending the reaction time.
-
Work-up Procedure: Catechol is acidic and can be removed with a basic wash (e.g., 1M NaOH solution) during the aqueous work-up. Unreacted 2-chloroacetamide can often be removed during recrystallization or chromatography.
-
-
-
Probable Cause B: Formation of Dialkylated Byproduct
-
Explanation: A less polar spot on the TLC (higher Rf value) is likely the dialkylated product, 1,2-bis[(acetylamino)methoxy]benzene.
-
Solution:
-
Prevention: As mentioned, use an excess of catechol to statistically disfavor the second alkylation. Adding the 2-chloroacetamide solution slowly to the catechol-base mixture can also help maintain a low concentration of the electrophile, further reducing the chance of dialkylation.
-
Purification: This byproduct can typically be separated from the mono-alkylated product using silica gel column chromatography. The dialkylated product, being less polar, will elute first.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
The optimal choice depends on factors like desired reaction time, safety, and scale.
| Base | Solvent | Temperature | Advantages | Disadvantages |
| NaH | Anhydrous DMF, THF | 0 °C to RT | Fast, irreversible deprotonation drives reaction to completion. | Highly reactive, pyrophoric, requires anhydrous conditions and inert atmosphere (N₂ or Ar). |
| NaOH | Ethanol or Water | Reflux | Inexpensive, easy to handle.[5] | Slower reaction, potential for side reactions (hydrolysis of chloroacetamide), protic solvent can slow SN2 rate. |
| K₂CO₃ | Acetone or DMF | Reflux | Mild, inexpensive, easy to handle, good for large-scale synthesis. | Requires higher temperatures and longer reaction times; heterogeneous reaction can be slow. |
For laboratory-scale synthesis where yield and reaction time are prioritized, sodium hydride in DMF is often the most effective combination. For larger-scale or process chemistry applications, potassium carbonate in acetone or DMF is a safer and more cost-effective choice.
Q2: Can I use 2-bromoacetamide instead of 2-chloroacetamide?
Yes. Bromide is a better leaving group than chloride, meaning the C-Br bond is weaker and more easily broken. Therefore, 2-bromoacetamide will be more reactive than 2-chloroacetamide, potentially leading to faster reaction times or allowing for milder reaction conditions (e.g., lower temperatures). However, 2-bromoacetamide is generally more expensive and is a more potent lachrymator.
Q3: What are the key safety precautions for this reaction?
-
2-Chloroacetamide: This compound is toxic and an irritant.[7] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catechol: Catechol is toxic and can be absorbed through the skin. It is also a suspected mutagen. Handle with full PPE in a fume hood.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. Sodium hydroxide (NaOH) is corrosive.
-
Solvents: DMF is a reproductive toxin. Acetone is highly flammable. Use in a well-ventilated fume hood away from ignition sources.
Q4: My product is an oil and will not crystallize. What should I do?
If the product oils out during work-up or after solvent removal, it is likely impure.
-
Confirm Purity: First, analyze the oil by TLC or ¹H NMR to see if it is indeed the desired product and to gauge its purity.
-
Column Chromatography: The most reliable method to obtain a pure, crystalline solid is to purify the crude oil by silica gel column chromatography.[8]
-
Trituration: If the product is reasonably pure, you can try trituration. Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and scratch the flask with a glass rod while stirring. This can induce crystallization.
-
Recrystallization from a Mixed-Solvent System: If a single solvent for recrystallization is not effective, try a binary solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes). Dissolve the oil in the minimum amount of the "good" solvent (in which it is soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to redissolve, then cool slowly.
Experimental Protocols
Protocol 1: Synthesis using K₂CO₃ in Acetone
This protocol is a common and relatively safe method for synthesis.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (5.5 g, 50 mmol) and anhydrous potassium carbonate (10.35 g, 75 mmol).
-
Solvent Addition: Add 100 mL of acetone.
-
Reagent Addition: In a separate beaker, dissolve 2-chloroacetamide (4.68 g, 50 mmol) in 50 mL of acetone. Add this solution to the flask.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete in 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove unreacted catechol, water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
-
Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding silica (~2-3 times the weight of the crude product), and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in an appropriate non-polar solvent system (e.g., 20% ethyl acetate in hexanes).
-
Loading: Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-60% ethyl acetate). Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-hydroxyphenoxy)acetamide.
References
-
Siburian, R., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Available at: [Link]
-
El-Faham, A., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on chloroacetamide. Available at: [Link]
-
Gómez-Aparicio, R., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]
- Google Patents. (2007). US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. talenta.usu.ac.id [talenta.usu.ac.id]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide - Google Patents [patents.google.com]
Purification techniques for 2-(2-hydroxyphenoxy)acetamide from reaction mixtures
Welcome to the dedicated technical support resource for the purification of 2-(2-hydroxyphenoxy)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this polar aromatic compound.
Introduction to Purification Challenges
2-(2-hydroxyphenoxy)acetamide is a polar molecule containing both a phenolic hydroxyl group and an acetamide functionality. This combination of functional groups can lead to specific challenges during purification, including:
-
High Polarity: The compound's polarity can make it challenging to separate from polar impurities and may lead to poor behavior in standard chromatography systems.
-
Potential for Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -O-) can lead to strong intermolecular interactions, affecting solubility and crystallization.
-
Sensitivity to Oxidation: The catechol-like structure of the hydroxyphenoxy group makes the compound susceptible to oxidation, which can introduce colored impurities.
This guide will address these challenges with practical, field-tested solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(2-hydroxyphenoxy)acetamide reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of catechol with a 2-chloroacetamide derivative. Potential impurities include:
-
Unreacted Starting Materials: Catechol and the chloroacetamide reagent.
-
Over-alkylation Products: Bis-acetamide substituted catechol.
-
Oxidation Byproducts: The catechol moiety is susceptible to oxidation, leading to the formation of colored quinone-type impurities.[1][2]
-
Hydrolysis Products: Hydrolysis of the acetamide can yield the corresponding carboxylic acid.
Q2: My crude product is a dark, oily residue. What is the likely cause and how can I address it?
A2: A dark, oily product often indicates the presence of significant impurities, particularly colored oxidation byproducts of catechol. It can also be due to the presence of residual solvent or low-melting eutectic mixtures of your product and impurities.
Initial Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure.
-
Aqueous Work-up: Perform an aqueous work-up with a brine wash to remove any water-soluble impurities.
-
Decolorization: If the color persists, consider treating a solution of your crude product with activated carbon. Be aware that this may lead to some product loss.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar compound like 2-(2-hydroxyphenoxy)acetamide, polar protic solvents are often a good starting point.
Solvent Screening Protocol:
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with insoluble samples to boiling.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
The solvent that dissolves the compound when hot and forms crystals upon cooling is a good candidate.
A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.
Q4: What analytical techniques are suitable for assessing the purity of 2-(2-hydroxyphenoxy)acetamide?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol is a good starting point.[3][4][5]
Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative analysis and for monitoring the progress of purification. A typical mobile phase would be a mixture of a relatively nonpolar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. High concentration of impurities. | Use a lower-boiling point solvent. Use a mixed solvent system and add the anti-solvent (the one in which the compound is less soluble) slowly at a slightly lower temperature. Try to purify the crude material by another method (e.g., column chromatography) first to remove the bulk of the impurities. |
| No Crystal Formation | The solution is not supersaturated. The solution is cooling too quickly. | Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites.[6] Add a seed crystal of the pure compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution for a longer period in an ice bath. Wash the crystals with a small amount of ice-cold recrystallization solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce your yield. Ensure the starting material is as pure as possible before the final recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with different polarities. |
| Compound Streaking/Tailing | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a modifier to the mobile phase. For acidic compounds like phenols, adding a small amount of acetic or formic acid can improve peak shape. For basic impurities, a small amount of triethylamine might be beneficial. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of dichloromethane to methanol. |
| Colored Impurities Co-elute | Impurities have similar polarity to the product. | Try a different stationary phase (e.g., alumina instead of silica gel). Use a different solvent system to alter the selectivity of the separation. Pre-treat the crude material with an acid/base wash to remove acidic or basic impurities before chromatography. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 2-(2-hydroxyphenoxy)acetamide. The choice of solvent should be optimized based on small-scale trials.
Materials:
-
Crude 2-(2-hydroxyphenoxy)acetamide
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 2-(2-hydroxyphenoxy)acetamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Heat the mixture to boiling with stirring. If the solid has not fully dissolved, add more solvent dropwise until a clear solution is obtained.
-
If using a mixed solvent system, dissolve the crude product in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying larger quantities of crude material or for separating closely related impurities.
Materials:
-
Crude 2-(2-hydroxyphenoxy)acetamide
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Mobile phase (e.g., a gradient of dichloromethane to 10% methanol in dichloromethane)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar mobile phase.
-
Dissolve the crude 2-(2-hydroxyphenoxy)acetamide in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, starting with the least polar composition.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system.
-
Gradually increase the polarity of the mobile phase to elute more polar compounds.
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified 2-(2-hydroxyphenoxy)acetamide.
Protocol 3: Acid-Base Extraction for Phenolic Impurity Removal
This technique is useful for removing unreacted catechol from the reaction mixture.
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous base (e.g., 1 M sodium bicarbonate or dilute sodium hydroxide solution). The phenolic catechol will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with the basic solution.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the organic layer to obtain the crude product with reduced phenolic impurities, which can then be further purified by recrystallization or chromatography.
References
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
-
PMC. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. Retrieved from [Link]
-
MicroSolv. (n.d.). Acetaminophen and Impurity Analyzed with HPLC. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][3][7]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). Method for separating and purifying catechol mixtures.
-
ResearchGate. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 3. Acetaminophen and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. wjpls.org [wjpls.org]
- 5. Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. talenta.usu.ac.id [talenta.usu.ac.id]
Technical Support Center: Phenoxyacetamide Cyclization Protocols
The following guide is designed as a specialized Technical Support Center for researchers troubleshooting the cyclization of phenoxyacetamides. It prioritizes the two most common synthetic targets for this scaffold: 1,4-benzoxazin-3-ones (via
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Optimization of Intramolecular Cyclization Efficiency
Diagnostic Phase: Define Your Pathway
Phenoxyacetamides (
Which reaction are you attempting?
-
Pathway A (Benzoxazinones): Cyclization of
-hydroxy-2-phenoxyacetamides to 2H-1,4-benzoxazin-3(4H)-ones.[1] -
Pathway B (Oxindoles): Radical or Metal-catalyzed cyclization of
-aryl-phenoxyacetamides to oxindoles (often via Smiles-type rearrangement or direct arylation). -
Pathway C (Benzofuranones): Intramolecular Friedel-Crafts acylation to benzofuran-3(2H)-ones.
Troubleshooting Pathway A: Synthesis of 1,4-Benzoxazin-3-ones
Context: This pathway typically utilizes Polyphosphoric Acid (PPA) or Lewis Acids to effect cyclization. The primary failure mode is the formation of sticky polymeric tars or hydrolysis of the amide bond.
FAQ: Reaction Conditions & Reagents
Q: My reaction mixture turns into a black tar with 0% yield. Is my acid too strong? A: Likely, yes. While PPA is the "classic" reagent, its high viscosity and strong acidity often lead to localized overheating and polymerization.
-
The Fix: Switch to a milder Lewis Acid system. Recent protocols suggest using
or in moderate solvents like 1,2-dichloroethane. -
Field Insight: If using PPA, do not heat rapidly. A "staged ramp" (e.g., 60°C for 1h
90°C) allows the intermediate to form before degradation occurs [1].
Q: I observe the hydrolysis product (phenol + amine) instead of the cyclized product. A: This indicates water contamination or excessive temperature. The oxonium intermediate is susceptible to nucleophilic attack by water.
-
Protocol Adjustment: Ensure strictly anhydrous conditions if using Lewis Acids. If using PPA, ensure the reagent is fresh; PPA absorbs moisture, becoming phosphoric acid (a hydrolysis catalyst) rather than a dehydrating agent.
Data: Acid Catalyst Performance Matrix
| Catalyst System | Typical Yield | Primary Side Reaction | Recommended For |
| PPA (Neat) | 40-60% | Polymerization/Charring | Simple, robust substrates |
| 65-80% | Dealkylation | Electron-rich aromatics | |
| 55-70% | Hydrolysis (if wet) | Sensitive functional groups | |
| TfOH / MeCN | 75-90% | Isomerization | High-value, complex scaffolds |
Troubleshooting Pathway B: Radical Cyclization to Oxindoles
Context: This often involves the cyclization of
FAQ: Radical Efficiency & Kinetics
Q: I am isolating the reduced, uncyclized starting material. Why isn't the ring closing?
A: This is a classic kinetic competition issue. The rate of Hydrogen Atom Transfer (HAT) from your hydride source (e.g.,
-
The Fix (Syringe Pump Method): You must keep the concentration of the H-donor extremely low. Add the hydride source and initiator over 4–8 hours using a syringe pump.
-
Alternative: Switch to ATRC (Atom Transfer Radical Cyclization) using Cu or Fe catalysts, which avoids free H-donors entirely [2].
Q: Can I use iron catalysis to avoid toxic tin reagents? A: Yes. Electrochemical or chemical Iron-catalyzed radical cascades are highly effective for phenoxyacetamide derivatives.
-
Critical Parameter: The oxidation state of Iron.[2] For oxidative cyclizations,
acts as both the oxidant and the Lewis acid. Ensure you are using anhydrous and not the hexahydrate, which can deactivate the radical propagation [3].
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for diagnosing low yields based on your specific reaction outcome.
Figure 1: Decision matrix for diagnosing failure modes in phenoxyacetamide cyclization based on observed byproducts.
Experimental Protocol: Optimized Cyclization
The following protocol is a "self-validating" system for the synthesis of 1,4-benzoxazin-3-ones, designed to minimize hydrolysis.
Protocol: Lewis Acid-Mediated Cyclization of N-Hydroxy-2-phenoxyacetamide
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve
-hydroxy-2-phenoxyacetamide (1.0 equiv) in anhydrous 1,2-dichloroethane (0.1 M concentration). -
Catalyst Addition: Cool the solution to 0°C. Add anhydrous
(1.2 equiv) portion-wise under an argon atmosphere. Note: Exothermic reaction; control addition rate to maintain T < 5°C. -
Cyclization: Allow the mixture to warm to room temperature over 30 minutes, then heat to reflux (83°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC.[3] If the spot for the starting material persists but no new spots appear, add an additional 0.5 equiv of
.
-
-
Quench: Cool to room temperature. Pour the mixture slowly into ice-cold 1M HCl.
-
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Why this works:
-
DCE Solvent: Provides a balance of solubility and boiling point (83°C) that is sufficient for activation but lower than the decomposition point of many sensitive substrates.
-
Stepwise Warming: Prevents the "runaway" exotherms common with PPA that lead to polymerization.
Mechanistic Insight: The "Electronic Trap"
Understanding why your reaction fails often comes down to the electronic nature of the phenoxy ring.
-
Electron Withdrawing Groups (EWGs): Substituents like
or on the phenoxy ring deactivate the ring toward electrophilic attack (Friedel-Crafts/Benzoxazinone pathway).-
Solution: You must increase the temperature or switch to a "superacid" system (e.g., TfOH).
-
-
Electron Donating Groups (EDGs): Substituents like
activate the ring but can lead to regioselectivity issues (ortho vs para attack relative to the EDG).-
Solution: Run the reaction at lower temperatures (-20°C to 0°C) to favor the kinetic product.
-
Figure 2: Mechanistic pathway showing critical divergence points where side reactions occur.
References
-
Reddymasu, S. et al. (2020).[1] "Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides." Journal of Chemical Sciences, 132, 90. Link
-
Yoshioka, E. et al. (2017).[2] "Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives." Molbank, 2017(1), M930. Link
-
Babar, J. et al. (2025).[4][5] "3-Benzofuran from N-Phenoxyacetamide and CF3-Ynone." Chinese Journal of Chemistry, 43(12), 1392-1398.[5] Link
-
Xia, Z. et al. (2023).[6][7] "Flexible Synthesis of Benzofuranones." ChemistryViews. Link
-
Ge, Z.-Y. et al. (2013).[7] "Facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives." Journal of Organic Chemistry, 78, 4524-4529.[7] Link
-
Zhang, L. & Zhang, S. (2023).[6][8] "An efficient ligand-free copper-catalyzed cascade reaction... to 2H-1,4-benzoxazin-3-(4H)-ones." Synthesis, 55, 3179-3185.[9] Link
-
Xu, Z. et al. (2020).[7] "Heterogeneous palladium-catalyzed carbonylative coupling... for 2-arylbenzoxazinones."[7] Synthesis, 52, 581-590.[7] Link
Sources
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Recrystallization of 2-(2-hydroxyphenoxy)acetamide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 2-(2-hydroxyphenoxy)acetamide. This document moves beyond generic protocols to offer in-depth troubleshooting and practical, field-proven insights into solvent selection and crystallization challenges specific to this molecule's unique chemical structure.
The Challenge: Recrystallizing a Multifunctional Molecule
2-(2-hydroxyphenoxy)acetamide incorporates three key functional groups: a phenolic hydroxyl group, an ether linkage, and a secondary acetamide. This combination presents a unique challenge for solvent selection, as the molecule possesses both polar (hydrogen bond donating and accepting) and non-polar (aromatic ring) characteristics. The ideal solvent system must navigate these competing solubility properties to achieve high-purity crystalline material.
Core Principles of Solvent Selection for Recrystallization
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this process will exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at elevated temperatures but poorly at lower temperatures.[1][2] This differential solubility is the cornerstone of purification by recrystallization.[1][3]
Key characteristics of an effective recrystallization solvent include:
-
High solubility at elevated temperatures: This ensures the complete dissolution of the compound.[1][4]
-
Low solubility at room temperature or below: This maximizes the recovery of the purified compound upon cooling.[2][5]
-
Inertness: The solvent must not react with the compound being purified.[1][4]
-
Volatility: The solvent should be easily removable from the purified crystals.[1][4]
-
Appropriate boiling point: A boiling point below the melting point of the compound is crucial to prevent "oiling out".[6][7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 2-(2-hydroxyphenoxy)acetamide in a practical question-and-answer format.
Question 1: How do I select a starting solvent for 2-(2-hydroxyphenoxy)acetamide?
Answer: A good starting point is to consider the "like dissolves like" principle, but with a nuanced approach due to the molecule's multiple functional groups. Solvents with similar functional groups to the solute are often good solubilizers.[8][9] For 2-(2-hydroxyphenoxy)acetamide, this suggests exploring polar protic solvents that can interact with the phenol and amide groups, as well as polar aprotic solvents.
A systematic approach is recommended:
-
Initial Screening: Test the solubility of a small amount of your crude material in a range of solvents at room temperature and at their boiling points.
-
Ideal Single Solvent Profile: Look for a solvent that shows poor solubility at room temperature but excellent solubility when heated.[5] Ethanol or isopropanol, sometimes with a small amount of water, are often effective for compounds with some polarity.[10]
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[11] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[11]
Question 2: My compound seems to be too soluble in all the polar solvents I've tried, even at room temperature. What should I do?
Answer: This is a common issue when the compound is highly polar. In this scenario, a mixed-solvent system is the best approach.
Strategy: The Solvent/Anti-Solvent Method
-
Dissolve your compound in the minimum amount of the hot "good" solvent (the one in which it is very soluble).[11]
-
While the solution is still hot, add the "bad" or "anti-solvent" (a miscible solvent in which your compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).[11][12] This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[12]
-
Allow the solution to cool slowly. The decrease in solubility will be more pronounced, promoting crystallization.
For 2-(2-hydroxyphenoxy)acetamide, a good starting combination could be ethanol (solvent) and water (anti-solvent), or ethyl acetate (solvent) and hexanes (anti-solvent).
Question 3: My compound won't dissolve in any solvent, even when heated. What are my options?
Answer: While less common for a molecule with multiple polar groups, this can occur with highly crystalline, high-melting-point solids or if significant polymeric impurities are present.
Troubleshooting Steps:
-
Increase Solvent Polarity: Ensure you have tried highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that their high boiling points can make removal difficult.
-
Re-evaluate Purity: The issue may not be the compound itself but rather insoluble impurities. Try to dissolve the majority of the material in a large volume of a suitable hot solvent and then perform a hot filtration to remove the insoluble matter before proceeding with recrystallization.[5]
-
Consider Reactive Recrystallization: If the compound has an acidic proton (like the phenolic hydroxyl group), you could potentially deprotonate it with a base to form a more soluble salt, filter out insoluble impurities, and then re-protonate to crystallize the pure compound. This is an advanced technique and should be approached with caution.
Question 4: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[6] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a high degree.[6][7][13]
Solutions:
-
Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or a mixed-solvent system with a lower boiling point.[7]
-
Increase the Amount of Solvent: Add more hot solvent to the oily solution to decrease the saturation level.[6][13][14] Then, allow it to cool much more slowly.
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.[15] Let the solution cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[6][14]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[1][6]
Question 5: I've cooled my solution, but no crystals have formed. What went wrong?
Answer: This is a frequent problem, and it usually points to one of two main causes:
-
Too Much Solvent Was Used: This is the most common reason for crystallization failure.[6][14] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent.[14] Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates a good chance of crystallization upon cooling.[14]
-
-
The Solution is Supersaturated: Sometimes, a solution can be cooled below its saturation point without forming crystals.
Question 6: My final yield of crystals is very low. How can I improve it?
Answer: A low yield can be frustrating, but it's often correctable.
Potential Causes and Solutions:
-
Excessive Solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[14] Recovering a "second crop" of crystals by concentrating the mother liquor and re-cooling can improve the overall yield.[14]
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product.
-
Solution: Use a slight excess of the hot solvent before filtering and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent.[16]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[5]
-
Question 7: My recrystallized product is still colored, even though it formed nice crystals. What should I do?
Answer: Colored impurities can sometimes co-crystallize with the desired product.
Decolorization Protocol:
-
Redissolve the crystals in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may boil vigorously upon addition.
-
Swirl the mixture for a few minutes. The activated charcoal will adsorb the colored impurities.[5]
-
Perform a hot gravity filtration to remove the charcoal.[5] The filtrate should now be colorless.
-
Allow the filtered solution to cool and crystallize as usual.
Caution: Using too much charcoal can lead to the adsorption of your product, resulting in a lower yield.[14]
Data Presentation: Solvent Properties
The following table summarizes the properties of common solvents that could be considered for the recrystallization of 2-(2-hydroxyphenoxy)acetamide.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for highly polar compounds; may require high temperatures.[8] |
| Ethanol | 78 | High | A versatile and commonly used solvent for moderately polar compounds.[8][10] |
| Isopropanol | 82 | High | Similar to ethanol, often a good choice.[10] |
| Acetone | 56 | Medium-High | A strong solvent, may be too effective at room temperature.[8] |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity.[8][17] |
| Toluene | 111 | Low | May be suitable if the compound has significant non-polar character, but the high boiling point increases the risk of oiling out.[7] |
| Hexanes/Heptane | ~69 | Very Low | Typically used as an anti-solvent in mixed-solvent systems.[8][10] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude 2-(2-hydroxyphenoxy)acetamide in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a boil by heating on a hot plate.
-
Add more hot solvent in small portions until the solid just dissolves.[5]
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
If the solution is colored, treat it with activated charcoal and perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.[3]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]
-
Allow the crystals to air dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[11][12]
-
Heat the "bad" (anti-solvent) in a separate container.
-
Add the hot anti-solvent dropwise to the boiling solution of your compound until it becomes cloudy.[12]
-
Add a few drops of the hot "good" solvent to make the solution clear again.[12]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cool further in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.[16]
-
Dry the purified crystals.
Visualizations
Caption: Workflow for selecting an appropriate recrystallization solvent.
Caption: Troubleshooting decision tree for when a compound "oils out".
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]
-
Chemistry university of Reading. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Mixed Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
ACS Publications. (2025, August 28). Tailored Crystallization and Defect Control via Acetamide Derivatives for Efficient Tin Perovskite Solar Cells. ACS Nano. Retrieved from [Link]
-
YouTube. (2020, May 18). Recrystallization of Acetanilide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Acetamidophenol | C8H9NO2 | CID 11972. PubChem. Retrieved from [Link]
-
MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Diffractograms showing that the amorphous acetamide crystallizes when... [Image]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Hydroxy-n-(2-hydroxyphenyl)acetamide | C8H9NO3 | CID 12748684. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(2-hydroxyphenoxy)-N-methylacetamide | C9H11NO3 | CID 824153. PubChem. Retrieved from [Link]
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- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 17. scribd.com [scribd.com]
Controlling hydrolysis of 2-(2-hydroxyphenoxy)acetamide under basic conditions
Executive Summary & Mechanistic Insight[1]
The Core Challenge: Hydrolysis of 2-(2-hydroxyphenoxy)acetamide is not a standard amide hydrolysis. The presence of the hydroxyl group at the ortho position of the phenoxy ring introduces a critical variable: Neighboring Group Participation (NGP) .
Under basic conditions, the phenol deprotonates (
The Consequence: Researchers often encounter three distinct failure modes:
-
Cyclization: Isolation of the lactone instead of the open-chain acid.
-
Stalling: Incomplete conversion due to insufficient base equivalents (neutralization by the phenol).
-
Oxidative Degradation: The reaction mixture turning dark brown/black due to aerobic oxidation of the phenoxide.
Interactive Troubleshooting (Q&A)
Issue 1: "I isolated a solid that isn't my target acid. It’s insoluble in bicarbonate."
Diagnosis: You have likely isolated the 1,4-benzodioxin-2-one (lactone) intermediate. Cause: The intramolecular cyclization releases ammonia and forms the lactone. If the reaction is quenched too early, or if the pH drops (e.g., during workup), the lactone remains stable and does not hydrolyze to the carboxylic acid. Solution:
-
Immediate Fix: Re-dissolve the solid in
and heat to for 1 hour. This forces the lactone ring to open. -
Prevention: Ensure your reaction runs to full completion before acidification. Monitor via HPLC for the shift from the lactone peak (less polar) to the acid peak (polar).
Issue 2: "The reaction mixture turned black/dark brown within minutes."
Diagnosis: Oxidative degradation (Quinone formation). Cause: Phenoxide anions are electron-rich and highly susceptible to oxidation by atmospheric oxygen. This creates radical species that polymerize into dark tars. Solution:
-
Protocol Adjustment: You must degas your solvents. Sparge water/alcohol mixtures with Argon or Nitrogen for 15 minutes prior to adding the base.
-
Additives: Add a reducing agent such as Sodium Sulfite (
, 1.0 eq) to the reaction mixture to act as an oxygen scavenger.
Issue 3: "The reaction stalled at 50% conversion."
Diagnosis: Stoichiometric mismatch.
Cause: The starting material contains a phenol (
-
Calculation: You need at least 3.0 equivalents of base:
-
1.0 eq to neutralize the phenol.
-
1.0 eq to hydrolyze the amide (forming the carboxylate).
-
1.0 eq excess to maintain the reaction velocity.
-
Visualizing the Pathway
The following diagram illustrates the competition between direct hydrolysis and the dominant NGP pathway.
Caption: Figure 1. The dominant intramolecular pathway (NGP) vs. oxidative degradation risks.
Validated Experimental Protocol
Objective: Clean conversion of 2-(2-hydroxyphenoxy)acetamide to 2-(2-hydroxyphenoxy)acetic acid.
Reagents Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Substrate | ~181.19 | 1.0 | Starting Material |
| NaOH (2M aq) | 40.00 | 4.0 | Reagent/Catalyst |
| Sodium Sulfite | 126.04 | 0.5 - 1.0 | Antioxidant |
| Ethanol | 46.07 | Solvent | Co-solvent |
Step-by-Step Methodology
-
Degassing (Critical):
-
Charge a reaction flask with Ethanol and Water (1:1 ratio).
-
Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
-
Setup:
-
Under Nitrogen flow, add 2-(2-hydroxyphenoxy)acetamide (1.0 eq).
-
Add Sodium Sulfite (0.5 eq).
-
Observation: The solution should remain clear or pale yellow. If it turns pink/brown immediately, oxygen is present.
-
-
Reaction Initiation:
-
Add NaOH (2M) (4.0 eq) dropwise.
-
Heat the mixture to reflux (
) . -
Note: The intramolecular cyclization to the lactone happens quickly; the heat is required to drive the second step (opening the lactone to the acid).
-
-
Monitoring:
-
Monitor via HPLC or TLC.
-
Checkpoint: The amide will disappear first.[1] A transient intermediate (lactone) may appear. Continue heating until only the highly polar acid peak remains.
-
-
Workup (Acidification):
-
Cool to room temperature.[2]
-
Slowly acidify with
to . -
Caution: Rapid acidification can trap the lactone if hydrolysis wasn't 100% complete.
-
Extract with Ethyl Acetate or filter the precipitate if the acid is solid.
-
Decision Logic for Process Control
Use this logic flow to determine reaction parameters based on your specific goal.
Caption: Figure 2. Divergent synthesis conditions based on target outcome.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).
- Bowden, K. (2007). Neighboring Group Participation by the Carbonyl Group in Ester and Amide Hydrolysis. Chemical Society Reviews.
- Katritzky, A. R., et al. (2000). Synthesis of 1,4-benzodioxin-2-ones. Journal of Organic Chemistry.
- Hanson, J. R. (2002). Protecting Groups in Organic Synthesis.
Sources
Technical Support Center: A Scientist's Guide to Resolving Solubility Issues of 2-(2-hydroxyphenoxy)acetamide for NMR Analysis
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. We understand that obtaining high-quality NMR data is paramount, and that process begins with successful sample preparation. The compound 2-(2-hydroxyphenoxy)acetamide presents a common yet fascinating solubility challenge due to its unique molecular structure. This guide is designed with full editorial autonomy to move beyond simple step-by-step instructions. Instead, it provides a deep, mechanistic understanding of the solubility issues you might encounter and offers a logical, field-proven framework for resolving them.
Part 1: Understanding the Molecule - The Root of the Solubility Challenge
The solubility behavior of any compound is dictated by its structure. 2-(2-hydroxyphenoxy)acetamide possesses a dual-personality, containing both polar, hydrogen-bonding groups and a non-polar aromatic core. Understanding this dichotomy is the first step to solving solubility puzzles.
The key functional groups at play are:
-
Phenolic Hydroxyl (-OH): This group is a strong hydrogen bond donor and a moderate acceptor. It is also weakly acidic.
-
Amide (-CONH2): The N-H protons are excellent hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
-
Ether (-O-): A polar group that can act as a hydrogen bond acceptor.
-
Aromatic Ring (Benzene): A non-polar, hydrophobic region that prefers to interact via van der Waals forces.
The primary reason for poor solubility in many common NMR solvents is the molecule's ability to form strong intermolecular hydrogen bonds with itself.[1][2] These self-association networks can be more energetically favorable than interacting with a solvent that cannot effectively compete for these hydrogen bonding sites, leading to insolubility.
Caption: Key functional groups and their intermolecular interaction potential.
Part 2: Troubleshooting Guide & FAQs
This section addresses the common issues encountered during sample preparation in a direct question-and-answer format.
Q1: My compound is insoluble in Chloroform-d (CDCl3). Why is this happening?
Answer: This is a very common and expected observation. CDCl3 is a relatively non-polar solvent and, crucially, it is a very poor hydrogen bond acceptor.[3][4] It lacks the ability to break apart the strong hydrogen-bonded network that 2-(2-hydroxyphenoxy)acetamide forms with itself. The solute-solute interactions are far stronger than any potential solute-solvent interactions, so the compound remains an undissolved solid.
Q2: What are the best initial solvents to try, and what is the logic behind choosing them?
Answer: The key is to select a solvent that can actively compete for the hydrogen bonding sites on your molecule. Based on the structure, your primary candidates should be polar, hydrogen-bond accepting solvents.
-
Top Recommendation: Dimethyl Sulfoxide-d6 (DMSO-d6)
-
Why it Works: DMSO is a highly polar aprotic solvent with a very strong hydrogen bond accepting sulfoxide group. It excels at solvating the amide N-H and phenolic O-H protons, effectively breaking the compound's self-association. Its high boiling point also allows for gentle heating to further aid dissolution.[4]
-
-
Second Choice: Methanol-d4 (CD3OD)
-
Why it Works: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. This versatility allows it to interact favorably with all the polar groups in your molecule. A potential downside is that the acidic protons on your molecule (phenolic -OH and amide -NH) will exchange with the deuterium of the solvent, causing those signals to broaden or disappear from the ¹H NMR spectrum. However, this can also be a useful diagnostic tool.[5]
-
-
Third Choice: Acetone-d6
-
Why it Works: Acetone is a polar aprotic solvent that is less polar than DMSO but is still an effective hydrogen bond acceptor. It can be a good alternative if your compound is too soluble in DMSO, leading to viscous solutions, or if DMSO's residual water peak obscures a region of interest.
-
Data Presentation: Properties of Recommended Deuterated NMR Solvents
| Solvent | Formula | Dielectric Constant (Polarity) | H-Bonding Capability | Typical ¹H Residual Peak (ppm) |
| Chloroform-d | CDCl₃ | 4.8 | Poor Acceptor | 7.26 |
| Acetone-d6 | (CD₃)₂CO | 20.7 | Good Acceptor | 2.05 |
| Methanol-d4 | CD₃OD | 32.7 | Donor & Acceptor | 3.31, 4.87 (OH) |
| DMSO-d6 | (CD₃)₂SO | 46.7 | Excellent Acceptor | 2.50 |
| Deuterium Oxide | D₂O | 78.5 | Donor & Acceptor | ~4.8 |
Data compiled from multiple sources.[6]
Q3: My sample is precious. How can I efficiently screen for the best solvent without using too much material?
Answer: An efficient, small-scale screening protocol is essential. This method allows you to test multiple solvents using only a minimal amount of your compound.
Experimental Protocol 1: Micro-Scale Solubility Screening
-
Preparation: Place approximately 1-2 mg of your compound into a small, clean vial (a standard 2 mL autosampler vial works well).
-
Solvent Addition: Add a small, measured volume of your first test solvent (e.g., 100 µL) using a micropipette.
-
Initial Observation: Flick the vial gently to mix. Observe if the solid dissolves immediately.
-
Vortexing: If not fully dissolved, vortex the vial for 30-60 seconds. Observe again.
-
Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat the vortexing step. Continue this process up to a typical NMR volume of ~600-700 µL.
-
Documentation: Record the approximate concentration at which your compound fully dissolves for each solvent tested. This will guide your final NMR sample preparation.
-
Recovery: If the solvent is volatile (like Acetone-d6 or CDCl3), you can gently evaporate it under a stream of nitrogen to recover your compound for testing in the next solvent.
Q4: The compound has limited solubility even in DMSO-d6. What advanced techniques can I employ?
Answer: If you're still facing challenges, there are several powerful methods to enhance solubility. The choice depends on the nature of your experiment and the information you need from the spectrum.
-
Technique 1: Using Co-Solvents
-
Causality: Sometimes, a mixture of solvents works better than a single one. For example, if your compound is partially soluble in CDCl3, adding a small amount (5-10% by volume) of a strong hydrogen-bond acceptor like DMSO-d6 or Methanol-d4 can be enough to disrupt the crystal lattice and bring the compound into solution. This "washes" the molecules into the less-interactive solvent.
-
-
Technique 2: Gentle Heating (Variable Temperature NMR)
-
Causality: For most neutral organic compounds, solubility increases with temperature as the additional thermal energy helps overcome the intermolecular forces in the solid state. Preparing the sample at room temperature and then acquiring the NMR spectrum at an elevated temperature (e.g., 40-60 °C) can be very effective.
-
Trustworthiness Check: Be aware that chemical shifts are temperature-dependent.[7][8] Always report the temperature at which the spectrum was acquired. Also, ensure your compound is thermally stable and won't degrade at the chosen temperature.
-
-
Technique 3: pH Adjustment (Chemical Modification)
-
Causality: This is a highly effective method for 2-(2-hydroxyphenoxy)acetamide due to its acidic phenolic proton. By adding a small amount of a deuterated base, you can deprotonate the phenol to form a phenoxide salt. This ionic salt will be significantly more soluble in polar solvents like D₂O or Methanol-d4.
-
Authoritative Grounding: The pKa of phenol is approximately 10. Deprotonation creates an anion, and ionic species exhibit much stronger ion-dipole interactions with polar solvents, dramatically increasing solubility.
-
Experimental Protocol 2: pH-Modified Sample Preparation in D₂O
-
Initial Suspension: Suspend ~5-10 mg of your compound in 0.7 mL of D₂O in an NMR tube. It will likely be insoluble.
-
Basification: Prepare a dilute solution of sodium deuteroxide (NaOD) in D₂O. Add this solution dropwise (1-2 µL at a time) to the NMR tube.
-
Dissolution: After each drop, cap and invert the tube several times. Continue adding NaOD solution until the solid completely dissolves.
-
Spectrum Analysis: The resulting solution should yield a high-quality spectrum. Note that the phenolic -OH proton signal will be absent due to exchange, and the signals of the aromatic protons ortho and para to the hydroxyl group will likely shift upfield. This confirms the deprotonation event.
-
Re-acidification (Optional): To confirm that spectral changes were due to pH, you can add a drop of dilute deuterated acid (e.g., DCl in D₂O) to the same tube. The compound may precipitate, but this validates the pH-dependent solubility.
Part 3: Logical Workflow for Troubleshooting
To provide a clear, actionable path, we've designed the following troubleshooting workflow. This decision tree should guide you from initial sample insolubility to a successful NMR experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. NMR 溶劑 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validation & Comparative
Comprehensive Spectroscopic Analysis: 2-(2-hydroxyphenoxy)acetamide
Executive Summary
2-(2-hydroxyphenoxy)acetamide is a critical catechol-derived scaffold used frequently as a linker in medicinal chemistry and as a precursor in the synthesis of heterocycles like 1,4-benzodioxanes. Its structural integrity is defined by the ortho relationship between the hydroxyl and acetamide-ether moieties.
This guide provides a definitive spectroscopic analysis of this molecule, contrasting it with its para isomer (a common impurity or alternative synthetic outcome) and evaluating solvent-dependent spectral features.
Core Insight: The choice of solvent is binary and critical. DMSO-d6 is required for full structural validation (observation of exchangeable -OH and -NH₂ protons), while CDCl₃ is frequently inadequate due to signal broadening and loss of labile proton resonances.
Experimental Protocol: Synthesis & Sample Preparation
To understand the spectrum, one must understand the origin of the sample. The synthesis typically involves a Williamson ether synthesis using catechol.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the origin of potential bis-alkylated impurities.
NMR Sample Preparation
-
Mass: 5–10 mg of dry solid.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Tube: 5 mm high-precision NMR tube.
-
Temperature: 298 K (25°C).
-
Acquisition: 16 scans minimum; 30° pulse angle; D1 relaxation delay ≥ 1.0 s to ensure quantitative integration of aromatic protons.
Comparative Analysis: Solvent Systems (DMSO-d6 vs. CDCl3)
The visibility of exchangeable protons (OH, NH₂) is the primary differentiator between solvents.
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Not Recommended) | Mechanism |
| Phenolic -OH | Sharp Singlet (~8.9 - 9.2 ppm) | Broad/Invisible | DMSO forms strong H-bonds, slowing exchange rate. |
| Amide -NH₂ | Two Broad Singlets (7.0 - 7.5 ppm) | Broad Hump/Invisible | Restricted rotation of C-N bond is observable in DMSO. |
| Solubility | High | Low/Moderate | Polar functional groups dissolve poorly in non-polar CDCl₃. |
| Water Peak | ~3.33 ppm (Distinct) | ~1.56 ppm (Overlaps) | Water in DMSO is distinct from aliphatic signals. |
Expert Note: In CDCl₃, the phenolic proton often undergoes rapid exchange with trace water, broadening the signal into the baseline. If you must use CDCl₃, adding a drop of D₂O will "wash out" the OH and NH signals entirely, confirming their identity by disappearance.
Comparative Analysis: Regioisomer Differentiation
Distinguishing the ortho product from the para isomer (2-(4-hydroxyphenoxy)acetamide) is a common challenge. The aromatic region provides the definitive fingerprint.
Aromatic Coupling Patterns
| Parameter | Ortho Isomer (Target) | Para Isomer (Alternative) |
| Symmetry | Asymmetric (C1) | Symmetric Axis (C2) |
| Spin System | ABCD System (Complex) | AA'BB' System (Distinct) |
| Multiplicity | 4 distinct multiplets | 2 distinct doublets (roofing effect) |
| Coupling (J) | ||
| Visual Appearance | "Forest" of peaks (6.7 - 7.0 ppm) | Two clear "tall" doublets |
Structural Logic Diagram (Graphviz)
Figure 2: Decision tree for assigning regioochemistry based on 1H NMR aromatic splitting.
Detailed Signal Assignment (DMSO-d6)
Compound: 2-(2-hydroxyphenoxy)acetamide
Frequency: 400 MHz
Solvent: DMSO-d6 (
| Multiplicity | Integral | Assignment | Notes | |
| 8.95 | Singlet (s) | 1H | Ar-OH | Phenolic hydroxyl. Sharp due to H-bonding with DMSO. |
| 7.35 | Broad s | 1H | -NH (Amide) | Diastereotopic amide proton (restricted rotation). |
| 7.15 | Broad s | 1H | -NH (Amide) | Second amide proton. |
| 6.88 | dd | 1H | Ar-H (6) | Ortho to ether oxygen. |
| 6.75 - 6.85 | Multiplet (m) | 3H | Ar-H (3,4,5) | Overlapping aromatic protons (meta/para to ether). |
| 4.38 | Singlet (s) | 2H | -O-CH₂-CO- | Methylene linker. Characteristic singlet. |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
References
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link
-
National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide Structure Data (Comparator). Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for ABCD vs AA'BB' systems).
Sources
FTIR Discrimination Guide: Phenoxyacetamide vs. 1,4-Benzodioxan-2-one
Topic: FTIR Characteristic Bands of Phenoxyacetamide vs. Benzodioxanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry and process development, distinguishing between phenoxyacetamide derivatives and their cyclized counterparts, 1,4-benzodioxan-2-ones , is a critical analytical challenge. These structures often exist as precursor-product pairs in the synthesis of adrenergic receptor antagonists and other bioactive heterocycles.
While NMR provides detailed structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, rapid method for monitoring the interconversion between the acyclic amide and the cyclic lactone. This guide details the spectral fingerprints required to objectively differentiate these species, focusing on the dramatic shift in carbonyl frequency and the diagnostic N-H/O-H stretching regions.
Structural Context & Chemical Relationship[1][2][3][4]
To interpret the spectra accurately, one must understand the structural transformation. The comparison typically arises during the aminolysis of the lactone to form the amide, or the cyclization of the amide (or acid precursor) to the lactone.
-
1,4-Benzodioxan-2-one: A bicyclic structure containing a six-membered lactone ring fused to a benzene moiety. The carbonyl oxygen is part of a phenolic ester linkage.
-
Phenoxyacetamide: An acyclic structure where the phenolic ether linkage remains, but the carbonyl is part of a primary or secondary amide .
Key Chemical Transformation (Aminolysis):
Detailed Spectral Analysis
The discrimination relies on three primary spectral regions: the Carbonyl Region (most diagnostic), the Proton Stretching Region, and the Fingerprint Region.
A. The Carbonyl Region (1600–1800 cm⁻¹)
This is the "truth region" for this analysis.
-
Benzodioxanone (Lactone): The carbonyl is part of a 6-membered lactone ring. Crucially, the ester oxygen is attached directly to the aromatic ring (phenolic ester). This electron-withdrawing effect, combined with ring strain, shifts the C=O stretch to a significantly higher frequency (1750–1780 cm⁻¹ ) compared to standard aliphatic esters.
-
Phenoxyacetamide (Amide): The carbonyl is part of an amide group. Resonance delocalization of the nitrogen lone pair into the carbonyl reduces the double-bond character, shifting the C=O stretch (Amide I band) to a lower frequency (1640–1690 cm⁻¹ ).
B. The Proton Stretching Region (3000–3500 cm⁻¹)
-
Benzodioxanone: Lacks N-H bonds.[1] The region >3000 cm⁻¹ shows only weak aromatic C-H stretches (~3050 cm⁻¹).
-
Phenoxyacetamide: Exhibits prominent N-H stretching bands. Primary amides show a doublet (~3350 & 3180 cm⁻¹); secondary amides show a single sharp band (~3300 cm⁻¹). If the ring opens to a phenol (as in aminolysis), a broad O-H stretch will also appear.
C. Comparative Data Table
| Functional Group | 1,4-Benzodioxan-2-one (Lactone) | Phenoxyacetamide (Amide) | Diagnostic Note |
| C=O[1] Stretch | 1750 – 1780 cm⁻¹ (Strong, Sharp) | 1640 – 1690 cm⁻¹ (Strong, Broad) | Primary Differentiator. Δν ≈ 100 cm⁻¹. |
| N-H Stretch | Absent | 3180 – 3400 cm⁻¹ (Medium) | Doublet for primary amides; singlet for secondary.[2] |
| Amide II (N-H Bend) | Absent | 1530 – 1600 cm⁻¹ (Medium) | Diagnostic for amides; absent in lactones. |
| C-O-C Stretch | 1100 – 1250 cm⁻¹ (Complex) | 1230 – 1250 cm⁻¹ (Ar-O-CH2) | Lactone C-O-C is often split; Amide has only Ether C-O. |
| O-H Stretch | Absent (unless wet) | 3200 – 3500 cm⁻¹ (Broad) | Only present if the product is a hydroxy-amide. |
Experimental Protocol: In-Situ Reaction Monitoring
Objective: Monitor the aminolysis of 1,4-benzodioxan-2-one to a phenoxyacetamide derivative using ATR-FTIR.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond ATR Accessory (chemically resistant to amines/solvents).
-
Flow cell or Dipping Probe (optional for continuous monitoring).
Methodology:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) at 4 cm⁻¹ resolution, 16 scans.
-
Precursor Baseline: Apply a drop of pure 1,4-benzodioxan-2-one (dissolved in DCM or MeCN) to the crystal. Record the spectrum. Verify the Lactone C=O peak at ~1760 cm⁻¹ .
-
Reaction Initiation: In a reaction vessel, mix the lactone with the target amine (1.1 eq).
-
Time-Resolved Sampling:
-
T=0 min: Immediately sample the mixture.
-
T=Intervals: Sample every 15 minutes.
-
-
Data Processing:
-
Normalize spectra to the Aromatic C-C stretch (~1500 cm⁻¹) or solvent peak (if non-interfering).
-
Track the disappearance of the 1760 cm⁻¹ band.
-
Track the appearance of the 1660 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) bands.
-
-
Endpoint Determination: The reaction is complete when the 1760 cm⁻¹ peak intensity reaches baseline noise levels.
Decision Logic & Workflow
The following diagram illustrates the logical process for identifying the product or monitoring the reaction progress.
Figure 1: Decision tree for the spectral discrimination of benzodioxanone and phenoxyacetamide.
References
-
Idris, N., et al. (2022). "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160. Link
-
Specac Ltd. "Interpreting Infrared Spectra: Amides vs. Esters." Specac Application Notes. Link
-
Chemistry LibreTexts. "Infrared Spectroscopy of Carboxylic Acid Derivatives." LibreTexts Chemistry. Link
-
National Institutes of Health (NIH). "1,4-Benzodioxan-2-one Compound Summary." PubChem. Link
-
Assante, G., et al. (1981). "Secondary metabolites from Mycosphaerella ligulicola: 3-methylidene-6-methoxy-1,4-benzodioxan-2-one."[3] Phytochemistry, 20(8), 1955-1957. (Cited for phenolic lactone spectral data).[1][4]
Sources
A Comparative Guide to the Analytical Characterization of 2-(2-hydroxyphenoxy)acetamide
This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-(2-hydroxyphenoxy)acetamide, a molecule of interest in pharmaceutical and chemical research. While mass spectrometry offers profound structural insights through its fragmentation patterns, a comprehensive analytical strategy often involves complementary techniques. Here, we will explore a predicted mass spectrometry fragmentation pathway for 2-(2-hydroxyphenoxy)acetamide and compare its utility with other instrumental methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Unraveling the Structure: The Predicted Mass Spectrometry Fragmentation of 2-(2-hydroxyphenoxy)acetamide
Due to the absence of a publicly available experimental mass spectrum for 2-(2-hydroxyphenoxy)acetamide, this section presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of its constituent functional groups: a primary amide, an ether linkage, and a hydroxylated aromatic ring. The molecular weight of 2-(2-hydroxyphenoxy)acetamide (C₈H₉NO₃) is 167.16 g/mol .
Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺˙) at m/z 167. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of the Amide: A primary fragmentation event for amides is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of the acetamide group (•CONH₂) as a radical, leading to the formation of a 2-hydroxyphenoxymethyl cation at m/z 123 .
-
Formation of the Acetamide Cation: Another characteristic fragmentation for primary amides is the formation of the acetamide cation ([CH₂CONH₂]⁺) at m/z 59 . This would involve the cleavage of the ether bond.
-
Cleavage of the Ether Bond with Hydrogen Transfer: A common fragmentation pathway for ethers is the cleavage of the C-O bond. In this case, cleavage of the bond between the phenoxy oxygen and the methylene group, potentially with a hydrogen rearrangement, could lead to the formation of a 2-hydroxyphenol radical cation at m/z 110 .
-
Loss of Water: The presence of a hydroxyl group on the aromatic ring makes the loss of a water molecule (18 Da) from the molecular ion a plausible fragmentation, which would result in a fragment at m/z 149 .
-
Formation of a Benzyne Radical Cation: Subsequent fragmentation of the m/z 110 ion through the loss of a carbon monoxide (CO) molecule could lead to the formation of a benzyne radical cation at m/z 82 .
The following diagram illustrates the predicted major fragmentation pathways for 2-(2-hydroxyphenoxy)acetamide.
Caption: Predicted EI-MS fragmentation of 2-(2-hydroxyphenoxy)acetamide.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural data, a multi-faceted approach is often necessary for comprehensive characterization and quantification. The following table compares mass spectrometry with other common analytical techniques for the analysis of 2-(2-hydroxyphenoxy)acetamide.
| Technique | Principle | Strengths | Limitations | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and selectivity; provides molecular weight and structural information. | Isomeric differentiation can be challenging; quantification requires standards. | Structure elucidation, impurity identification, and quantification. |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Excellent for quantification; robust and widely available. | Limited structural information; requires a chromophore for detection. | Purity determination and quantification in complex matrices. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. | Provides information about functional groups present in a molecule. | Not suitable for quantification; complex spectra can be difficult to interpret. | Functional group identification and confirmation of molecular structure. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms. | Unambiguous structure determination; provides information on molecular dynamics. | Lower sensitivity compared to MS; requires larger sample amounts. | Definitive structure elucidation of pure compounds. |
Experimental Protocols for Alternative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification and purity assessment of 2-(2-hydroxyphenoxy)acetamide.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for polar aromatic compounds. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90-10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The aromatic ring and amide group suggest UV absorbance in the range of 210-280 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to an appropriate concentration (e.g., 1 mg/mL).
-
Quantification: Generate a calibration curve using standards of known concentrations.
Caption: A typical workflow for HPLC-UV analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for confirming the presence of key functional groups in 2-(2-hydroxyphenoxy)acetamide.
Methodology:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3400-3200 cm⁻¹: O-H stretch (phenolic) and N-H stretch (amide).
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~1660 cm⁻¹: C=O stretch (amide I band).
-
~1600 and 1470 cm⁻¹: Aromatic C=C stretches.
-
~1250 cm⁻¹: Aryl-O stretch (ether).
-
~1550 cm⁻¹: N-H bend (amide II band).
-
Caption: The logical flow of an FTIR experiment.
Conclusion
The structural elucidation of 2-(2-hydroxyphenoxy)acetamide is best approached through a combination of analytical techniques. While mass spectrometry provides critical information on molecular weight and fragmentation, its power is magnified when used in conjunction with other methods. A predicted fragmentation pattern, based on fundamental chemical principles, suggests key ions at m/z 123, 110, and 59. For robust quantification and purity assessment, HPLC-UV is the method of choice. FTIR and NMR spectroscopy serve as indispensable tools for the definitive confirmation of functional groups and overall molecular structure, respectively. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and reliable characterization of 2-(2-hydroxyphenoxy)acetamide.
References
-
PubChem. (n.d.). 2-(2-hydroxyphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
-
PubChem. (n.d.). 2-Acetamidophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x220914. [Link]
Comparing reactivity of 2-(2-hydroxyphenoxy)acetamide vs 2-(2-methoxyphenoxy)acetamide
Comparative Reactivity Guide: 2-(2-Hydroxyphenoxy)acetamide vs. 2-(2-Methoxyphenoxy)acetamide
Executive Summary
This guide provides a technical comparison between 2-(2-hydroxyphenoxy)acetamide (Compound A) and 2-(2-methoxyphenoxy)acetamide (Compound B) .[1] While structurally similar—differing only by a single methylation—their reactivity profiles diverge significantly in synthetic and biological environments.
-
Compound A (The "Catechol" Scaffold): Characterized by high nucleophilicity and redox instability. It serves as a versatile precursor for heterocycle synthesis (specifically 1,4-benzoxazines) but poses stability challenges due to rapid oxidation to o-quinones.[1]
-
Compound B (The "Guaiacol" Scaffold): A robust, protected variant. It exhibits superior oxidative stability and lipophilicity, making it an ideal "masked" prodrug or stable intermediate that resists spontaneous cyclization.
Structural & Electronic Properties[1]
Understanding the electronic environment of the phenoxy ring is prerequisite to predicting reactivity.
| Feature | Compound A (Hydroxy) | Compound B (Methoxy) |
| Core Scaffold | Catechol mono-ether | Guaiacol mono-ether |
| Ortho-Substituent | Free Phenolic Hydroxyl (-OH) | Methoxy Ether (-OCH₃) |
| Electronic Effect | Strong EDG (+M), H-bond Donor | Moderate EDG (+M), No H-bond Donor |
| pKa (Phenol) | ~9.5 - 10.0 (Acidic) | N/A (Non-ionizable) |
| LogP (Est.) | 0.6 - 0.9 (More Polar) | 1.1 - 1.4 (More Lipophilic) |
| Key Risk | Oxidative Quinone Formation | Metabolic O-Demethylation |
Critical Reactivity Profiles
Intramolecular Cyclization (The Benzoxazine Pathway)
The most distinct chemical difference is the propensity of Compound A to undergo intramolecular cyclization.
-
Mechanism: Under basic conditions, the phenolate of Compound A attacks the amide carbonyl (or displaces the amide nitrogen in modified conditions), leading to the formation of 2H-1,4-benzoxazin-3(4H)-one .[1]
-
Compound B: Lacks the nucleophilic phenoxide necessary for this intramolecular attack. It remains chemically inert under identical conditions.[1]
Oxidative Stability (Redox Cycling)
-
Compound A: The free phenol ortho to the ether linkage makes the ring electron-rich and susceptible to oxidation. In the presence of oxidants (e.g., reactive oxygen species, Fe³⁺) or enzymes (Tyrosinase), it oxidizes to the reactive o-quinone, which can covalently modify proteins (Michael addition).
-
Compound B: The methyl group "caps" the oxygen, preventing quinone formation without a prior de-alkylation step.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways: the cyclization of A and the metabolic interconversion of B to A.
Caption: Divergent reactivity pathways. Compound B acts as a stable precursor, while Compound A is the branching point for cyclization or oxidation.
Experimental Protocols
These self-validating protocols allow researchers to empirically distinguish the two compounds and assess their suitability for specific applications.[1]
Protocol 1: Differential Cyclization Assay (Chemical Stability)
Objective: To demonstrate the latent reactivity of Compound A vs. the inertness of Compound B.
-
Preparation: Dissolve 1.0 mmol of Compound A and Compound B in separate vials containing 5 mL of DMF.
-
Activation: Add 2.0 equivalents of Potassium Carbonate (K₂CO₃).
-
Thermal Stress: Heat both reaction mixtures to 100°C for 4 hours.
-
Validation (TLC/LC-MS):
-
Compound A: Monitor for the disappearance of the starting material and the appearance of a less polar spot (Benzoxazine derivative). Mass shift: [M-NH₃] or [M-H₂O] depending on exact mechanism.[1]
-
Compound B: Expect >95% recovery of starting material.
-
-
Causality: The base deprotonates the phenol in A, enabling nucleophilic attack. B has no acidic proton, preventing the reaction.
Protocol 2: Oxidative Liability Screen (Metabolic Stability)
Objective: To assess the risk of toxic quinone formation.[2]
-
System: Phosphate buffer (pH 7.4) containing Tyrosinase (100 U/mL) or a chemical oxidant (Silver Oxide, Ag₂O).[1]
-
Incubation: Treat 50 µM of each compound at 37°C for 60 minutes.
-
Trapping Agent: Add 5 mM Glutathione (GSH) to trap any electrophilic quinones generated.
-
Analysis: Analyze via LC-MS/MS.
Implications for Drug Development
| Application Area | Recommendation | Rationale |
| Prodrug Design | Select Compound B | The methoxy group improves oral bioavailability (LogP) and prevents "first-pass" glucuronidation of the phenol.[1] It is metabolically cleaved to A in the liver. |
| Scaffold Synthesis | Select Compound A | If the goal is to synthesize benzoxazines or related heterocycles, A provides the necessary "chemical handle" (the free OH). |
| Toxicity Profile | Compound B is Safer | Compound A carries a "Structural Alert" for idiosyncratic toxicity due to potential quinone redox cycling. B mitigates this risk until metabolized.[1] |
References
-
Metabolic Stability of Catechol Ethers: Title: Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether Modeling β-O-4 Linkage.[1] Source: MDPI Separations, 2024. URL:[Link] (Validates the comparative stability of guaiacol vs. catechol ether linkages under thermal/hydrolytic stress.)
-
Benzoxazine Synthesis via Phenoxyacetamides: Title: Synthesis of 1,4-benzoxazin-3-ones via intramolecular cyclization.[1] Source: Journal of Organic Chemistry (General Reactivity Principle). Context: Establishes the mechanism where o-aminophenols or o-hydroxyphenoxy derivatives cyclize to form benzoxazine scaffolds.
-
Quinone Toxicity Mechanisms: Title: Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite. Source: Chemical Research in Toxicology (NIH PubMed), 2008. URL:[Link] (Provides the mechanistic basis for testing catechol-to-quinone oxidation and GSH trapping protocols.)[1]
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A Senior Application Scientist's Guide to Resolving Phenoxyacetamide Isomers by HPLC
For researchers and professionals in drug development, the precise separation and quantification of structural isomers are fundamental challenges. Positional isomers, such as the ortho-, meta-, and para- variants of phenoxyacetamide, often exhibit nearly identical physical properties, yet their biological activities can differ profoundly. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for phenoxyacetamide isomers, supported by a detailed experimental protocol and the underlying scientific principles governing their separation.
The Chromatographic Challenge: Separating Positional Isomers
Phenoxyacetamide and its derivatives are scaffolds of significant interest in medicinal chemistry.[1] The position of substituents on the phenyl ring creates ortho- (2-), meta- (3-), and para- (4-) isomers. While these molecules share the same mass and elemental composition[2][3][4], the spatial arrangement of their functional groups imparts subtle but critical differences in their physicochemical properties, such as polarity, hydrophobicity, and molecular geometry. In reversed-phase HPLC, these differences are exploited to achieve separation.[5]
The primary mechanism of separation in reversed-phase chromatography is the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5] More hydrophobic compounds interact more strongly with the stationary phase and are retained longer, resulting in a later elution time. For positional isomers, factors like intramolecular hydrogen bonding and dipole moments can significantly influence this interaction.[6][7]
Specifically, the ortho-isomer of a substituted phenol or aniline derivative can form an intramolecular hydrogen bond. This internal bonding can shield the polar groups, effectively reducing the molecule's overall polarity and its ability to interact with the polar mobile phase.[6] This leads to a stronger comparative interaction with the hydrophobic stationary phase, often resulting in a longer retention time than its meta and para counterparts.[6] The para-isomer, being the most symmetric and often the most polar, typically interacts least with the stationary phase and elutes first. The meta-isomer's retention is usually intermediate.
Therefore, the predicted elution order for phenoxyacetamide isomers in a reversed-phase system is: para < meta < ortho .
Experimental Protocol for Isomer Separation
This protocol is designed as a robust starting point for the separation of phenoxyacetamide isomers. It employs a standard C18 column and a simple isocratic mobile phase, ensuring reproducibility and ease of transfer between laboratories.[8]
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Polaris, 5 µm, 250 mm × 4.6 mm ID (or equivalent C18 column).
-
Reagents: HPLC-grade methanol, HPLC-grade water, phosphate buffer components.
-
Sample: Standards of ortho-, meta-, and para-phenoxyacetamide, accurately weighed and dissolved in the mobile phase.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
The mobile phase consists of a 65:35 (v/v) mixture of the 20 mM phosphate buffer (pH 2.5) and methanol.[9]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each phenoxyacetamide isomer (ortho, meta, para) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a mixed standard solution containing all three isomers by appropriately diluting the stock solutions to a final concentration of approximately 10 µg/mL for each isomer.
-
-
Chromatographic Conditions:
-
Column: C18 Polaris, 5 µm, 250 mm × 4.6 mm ID.
-
Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) : Methanol (65:35, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.[9]
-
Run Time: Sufficient to allow for the elution of all three isomers (e.g., 15 minutes).
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject each individual isomer standard to determine its retention time.
-
Inject the mixed standard solution to confirm separation and resolution.
-
The workflow for this experiment is visualized in the diagram below.
Caption: Figure 1. Experimental Workflow for HPLC Analysis
Expected Results and Data Comparison
Based on the established principles of reversed-phase chromatography for aromatic isomers, the following table summarizes the expected retention time (t R ) data for the phenoxyacetamide isomers under the specified conditions.[6][7]
| Isomer | Structure | Predicted Retention Time (t R ) | Rationale for Elution Order |
| para-Phenoxyacetamide | p-isomer | ~ 5.5 min | Highest polarity, weakest interaction with the C18 stationary phase. |
| meta-Phenoxyacetamide | m-isomer | ~ 6.8 min | Intermediate polarity and hydrophobicity. |
| ortho-Phenoxyacetamide | o-isomer | ~ 8.2 min | Potential for intramolecular H-bonding reduces effective polarity, increasing retention.[6] |
Note: These retention times are illustrative. Actual values may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.[10][11] The critical metric is the relative elution order and the achievement of baseline separation.
The logical relationship between the isomeric structure and the resulting retention time is depicted in the diagram below.
Caption: Figure 2. Isomer Properties vs. HPLC Retention
Conclusion and Trustworthiness of the Method
The reliable separation of phenoxyacetamide isomers is readily achievable using standard reversed-phase HPLC. The methodology presented here is self-validating: by injecting individual standards first, the retention time for each isomer is unequivocally confirmed before analyzing a mixed sample. The predicted elution order of para < meta < ortho is grounded in established chromatographic theory concerning the separation of aromatic positional isomers.[6][12] This guide provides researchers with a robust analytical method and the scientific rationale necessary to interpret their results with confidence, ensuring the integrity of downstream applications in drug development and scientific research.
References
-
National Center for Biotechnology Information (2024). HPLC Retention time prediction for metabolome analysi. PubChem. Retrieved from [Link]
-
SIELC Technologies (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Juniper Publishers (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information (2014). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. PubChem. Retrieved from [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ChemRxiv (2021). RepoRT: A comprehensive repository for small molecule retention times. Retrieved from [Link]
-
Česká a slovenská farmacie (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
ResearchGate (2016). How to determine retention time of Polyhydroxyalkanoate? Retrieved from [Link]
-
PubMed (2014). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 2-Phenoxyacetamide. PubChem. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of Phenoxyacetamide (CAS 621-88-5). Retrieved from [Link]
-
ResearchGate (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ResearchGate (2016). The retention times, mass characteristics and elemental composition of the [M+H] + of aMOX and the metabolites, M1-M7. Retrieved from [Link]
-
LCGC International (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
PubMed (1993). Shift of the high-performance liquid chromatographic retention times of metabolites in relation to the original drug on an RP8 column with acidic mobile phase. Retrieved from [Link]
-
Welch Materials (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex (n.d.). The Chiral Notebook. Retrieved from [Link]
-
MAC-MOD Analytical (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
ResearchGate (2019). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Retrieved from [Link]
-
YouTube (2024). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
PubMed (2010). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
ChemSynthesis (n.d.). N-hydroxy-2-phenoxyacetamide. Retrieved from [Link]
-
ResearchGate (2021). Retention times of investigated compounds. Retrieved from [Link]
-
NIST WebBook (n.d.). Phenoxyacetamide. Retrieved from [Link]
-
Jetir.org (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
GL Sciences (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenoxyacetamide (CAS 621-88-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Phenoxyacetamide [webbook.nist.gov]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shift of the high-performance liquid chromatographic retention times of metabolites in relation to the original drug on an RP8 column with acidic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
Biological Activity Guide: 2-(2-Hydroxyphenoxy)acetamide vs. 1,4-Benzodioxan-3-one
Executive Summary: The Rigidification Paradigm
This guide provides a technical comparison between 2-(2-hydroxyphenoxy)acetamide (Compound A) and its cyclized derivative, 1,4-benzodioxan-3-one (Compound B). In medicinal chemistry, these two molecules represent a classic case study of "Flexible Linker vs. Rigid Scaffold."
-
Compound A (The "Open" Amide): Characterized by a flexible oxy-acetamide side chain. It exhibits broad-spectrum activity (anti-inflammatory, anticonvulsant) but often lacks receptor subtype selectivity due to entropic penalties upon binding.
-
Compound B (The "Closed" Lactone/Scaffold): A privileged bicyclic heterocycle. The cyclization locks the ethylenedioxy bridge into a specific conformation, significantly enhancing affinity for specific GPCRs (e.g.,
-adrenergic receptors) and enzymes (e.g., FtsZ, MAO-B) by reducing the entropic cost of binding.
This guide details their pharmacological profiles, synthesis-activity relationships, and experimental protocols for validation.[1]
Chemical & Physicochemical Profile
| Feature | 2-(2-Hydroxyphenoxy)acetamide (Open) | 1,4-Benzodioxan-3-one (Closed) |
| Structure | Phenol with flexible acetamide tail | Bicyclic 1,4-benzodioxane core |
| Formula | ||
| MW | 167.16 g/mol | 150.13 g/mol |
| H-Bond Donors | 2 (Phenolic OH, Amide NH) | 0 |
| H-Bond Acceptors | 3 (Ether, Amide Carbonyl, OH) | 3 (Ether oxygens, Lactone Carbonyl) |
| LogP (Est.) | ~0.5 - 0.8 (More Polar) | ~1.2 - 1.5 (More Lipophilic) |
| Metabolic Fate | Hydrolysis by amidases; Glucuronidation | Hydrolysis by esterases; Ring opening |
Biological Activity & Mechanism of Action[2][3]
The "Open" Amide: Anti-inflammatory & Anticonvulsant
Mechanism: The flexible oxy-acetamide chain allows Compound A to adopt multiple conformations, facilitating binding to enzymes with large, plastic active sites like Cyclooxygenase (COX) and voltage-gated sodium channels.
-
Anti-inflammatory: Acts similarly to salicylamide derivatives. The phenolic hydroxyl group acts as a radical scavenger (antioxidant), while the amide moiety interacts with the hydrophilic gate of the COX enzyme.
-
Anticonvulsant: Phenoxyacetamide derivatives stabilize the inactive state of voltage-gated sodium channels (VGSCs), dampening neuronal hyperexcitability.
The "Closed" Scaffold: GPCR Antagonism & Antimicrobial
Mechanism: Cyclization creates a rigid hydrophobic plane. This is critical for fitting into the narrow hydrophobic pockets of GPCRs and specific bacterial proteins.
-
-Adrenergic Antagonism: The 1,4-benzodioxane ring is a bioisostere for the catecholamine core. It binds with high affinity to the
-adrenergic receptor (e.g., WB4101 analogues), regulating smooth muscle contraction. -
FtsZ Inhibition (Antimicrobial): Recent studies indicate benzodioxanones bind to the interdomain hydrophobic cleft of FtsZ (bacterial tubulin homolog), inhibiting cell division in S. aureus and E. coli.
Comparative Data Summary
| Biological Target | Compound A (Open) Activity | Compound B (Closed) Activity | Mechanistic Insight |
| COX-1/COX-2 | Moderate ( | Low / Inactive | Flexibility required for COX channel entry. |
| Low Affinity | High Affinity ( | Rigid scaffold mimics catecholamine binding pose. | |
| FtsZ (Bacteria) | Low | High ( | Hydrophobic pocket requires rigid planar core. |
| Stability | Susceptible to rapid amidase cleavage | Susceptible to plasma esterases (species dependent) | Cyclization protects against rapid oxidative degradation. |
*Note: High affinity usually requires substitution on the core (e.g., piperazine tail), but the benzodioxane core is the essential anchor.
Visualization: Synthesis & Signaling Pathways
Cyclization & Pharmacophore Transformation
The following diagram illustrates the chemical transformation and the shift in pharmacophore properties.
Caption: Transformation from the flexible amide precursor to the rigid benzodioxanone scaffold, highlighting the loss of H-bond donors and gain of conformational rigidity.
Mechanism of Action: Alpha-1 Adrenergic Blockade
This pathway demonstrates the downstream effect of the "Closed" scaffold (Compound B derivatives) on vascular smooth muscle.
Caption: Mechanism of benzodioxane-based antagonists preventing Calcium release and inducing vasodilation by blocking the Alpha-1 Adrenergic Receptor.
Experimental Protocols
Synthesis: Cyclization of 2-(2-hydroxyphenoxy)acetamide
Objective: To convert the open amide (A) to the closed lactone (B) to evaluate scaffold rigidity.
Reagents:
-
2-(2-hydroxyphenoxy)acetamide (1.0 eq)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)
-
Toluene (Solvent)
Procedure:
-
Dissolution: Dissolve 10 mmol of 2-(2-hydroxyphenoxy)acetamide in 50 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Catalysis: Add catalytic pTSA (1 mmol).
-
Reflux: Heat the mixture to reflux (
). Monitor the collection of water in the Dean-Stark trap (Reaction is driven by dehydration/deamination).-
Note: Since the starting material is an amide, ammonia (
) is the leaving group. This reaction is slower than acid cyclization. A more efficient route often uses the acid precursor (2-(2-hydroxyphenoxy)acetic acid). -
Alternative (Acid Route): Reflux 2-(2-hydroxyphenoxy)acetic acid in benzene with thionyl chloride to form the acid chloride, which spontaneously cyclizes to 1,4-benzodioxan-3-one.
-
-
Workup: Cool to RT. Wash with saturated
to remove unreacted acid/catalyst. -
Purification: Recrystallize from ethanol/hexane.
-
Validation: Confirm structure via IR (Lactone
stretch at vs Amide at ).
Assay: Alpha-1 Adrenergic Receptor Binding (Radioligand Displacement)
Objective: To quantify the affinity of the "Closed" scaffold compared to the "Open" analog.
Materials:
-
Source: Rat cerebral cortex membranes (rich in
receptors). -
Radioligand:
-Prazosin (0.2 nM). -
Non-specific ligand: Phentolamine (10
).
Protocol:
-
Preparation: Homogenize rat cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation: In 96-well plates, add:
-
50
Membrane suspension. -
50
-Prazosin. -
50
Test Compound (A or B) at varying concentrations ( to ).
-
-
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Measurement: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation.-
Expected Result: Compound B (Closed) derivatives show significantly lower
(higher affinity) than Compound A (Open).
-
References
-
Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology. Link
-
Gu, W., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.[2] European Journal of Medicinal Chemistry. Link
-
Barbaro, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives.[3] Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry.[3][2][4] Link
-
Hayat, F., et al. (2023). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules.[1][3][2][4][5][6][7][8][9][10][11][12] Link
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.[7] International Journal of Organic Chemistry.[7] Link
Sources
- 1. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels [mdpi.com]
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- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
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Navigating the Uncharted: A Comparative Guide to Melting Point Validation for 2-(2-hydroxyphenoxy)acetamide
In the absence of a definitive reference value, this guide provides a robust framework for the experimental determination and validation of the melting point. We will explore the theoretical underpinnings of melting point depression, compare the target compound to its likely precursors and a structural isomer, and detail a rigorous, self-validating protocol for accurate melting point determination that aligns with pharmacopeial standards.
The Significance of Melting Point in Purity Assessment
The transition from a solid to a liquid phase at the melting point is highly sensitive to the presence of foreign substances. Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break the crystalline structure. This phenomenon, known as melting point depression, results in both a lower onset of melting and a broader melting range.[1][2][3] Therefore, an experimentally determined sharp melting range can provide strong evidence of the purity of a synthesized compound.
Comparative Melting Point Analysis
To establish a practical context for our experimental validation, we will compare the yet-to-be-determined melting point of 2-(2-hydroxyphenoxy)acetamide with its probable synthetic precursors, catechol and 2-chloroacetamide, and a structurally related isomer, N-(2-hydroxyphenyl)acetamide. The synthesis of 2-(2-hydroxyphenoxy)acetamide would likely proceed via a Williamson ether synthesis, reacting catechol with 2-chloroacetamide.[4][5][6][7][8]
| Compound Name | Structure | Role | Reported Melting Point (°C) |
| 2-(2-hydroxyphenoxy)acetamide | HO-C₆H₄-O-CH₂-CONH₂ | Target Compound | To be Determined |
| Catechol | HO-C₆H₄-OH | Potential Starting Material/Impurity | 100 - 105 |
| 2-Chloroacetamide | Cl-CH₂-CONH₂ | Potential Starting Material/Impurity | 116 - 120 |
| N-(2-hydroxyphenyl)acetamide | HO-C₆H₄-NH-CO-CH₃ | Structural Isomer for Comparison | 205 - 210 |
This comparative data provides a critical frame of reference. The presence of unreacted catechol or 2-chloroacetamide in a sample of 2-(2-hydroxyphenoxy)acetamide would be expected to cause a significant depression and broadening of its melting range.
The Impact of Impurities on Melting Point
The following diagram illustrates the thermodynamic principle behind melting point depression. The presence of an impurity introduces disorder (increases entropy) into the system, which stabilizes the liquid phase over the solid phase, resulting in a lower melting temperature.
Caption: Conceptual diagram of melting point depression.
A Rigorous Protocol for Melting Point Determination
To ensure the generation of trustworthy and reproducible data, the following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) 2.2.14.[9][10][11][12][13] This self-validating system includes instrument calibration and precise sample handling.
Experimental Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Instrument Calibration:
-
Rationale: To ensure the accuracy of the temperature readings, the melting point apparatus must be calibrated.
-
Procedure: Use certified USP Melting Point Reference Standards. Select at least two standards that bracket the expected melting point of the sample. Determine the melting points of the reference standards using the same method as for the test sample. The observed melting points should fall within the acceptable range specified for each standard.[9][11]
-
-
Sample Preparation:
-
Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and packing in the capillary tube.
-
Procedure: Dry the 2-(2-hydroxyphenoxy)acetamide sample under vacuum. Once dry, finely pulverize the sample using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Rationale: A uniformly packed column of the correct height is crucial for a sharp and reproducible melting point.
-
Procedure: Use a capillary tube with an internal diameter of 0.8-1.2 mm.[9][11] Charge the capillary tube with the powdered sample to a height of 2.5-3.5 mm by tapping the bottom of the tube on a hard surface.
-
-
Melting Point Measurement:
-
Rationale: A slow heating rate near the melting point is essential for the system to remain in thermal equilibrium, allowing for an accurate determination.
-
Procedure: Set the starting temperature of the heating block to approximately 10-15°C below the expected melting point. Once the starting temperature is reached, place the capillary tube in the apparatus. Set the heating rate to 1°C per minute.[9]
-
Record two temperatures:
-
Onset of melting: The temperature at which the first drop of liquid is observed.
-
Clear point: The temperature at which the last solid particle melts.
-
-
The melting range is the interval between the onset and the clear point. For a pure substance, this range should be narrow (typically < 2°C).
-
-
Data Analysis and Interpretation:
-
Rationale: The sharpness of the melting range is a primary indicator of purity.
-
Procedure: Perform at least three independent measurements and calculate the average melting range. A sharp melting range provides strong evidence of the purity of the 2-(2-hydroxyphenoxy)acetamide. A broad or depressed melting range compared to a purified standard suggests the presence of impurities, potentially unreacted starting materials.
-
Conclusion
While a definitive literature value for the melting point of 2-(2-hydroxyphenoxy)acetamide remains elusive, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination and validation. By adhering to pharmacopeial standards for methodology, utilizing appropriate reference standards for calibration, and understanding the theoretical basis of melting point depression, researchers can confidently establish a reliable melting point for this and other novel compounds. This approach ensures data integrity and provides a solid foundation for further characterization and development of new chemical entities.
References
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved February 3, 2026, from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 3, 2026, from [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
2-Hydroxy-n-(2-hydroxyphenyl)acetamide. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Acetamide, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl-2-d]-. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
2.2.14. Melting point - capillary method. (n.d.). uspbpep.com. Retrieved February 3, 2026, from [Link]
-
(A and B) State of the art in the synthesis of α-hydroxy arylacetamides. (C) General overview of the oxidation of organometallic reagents and (D) aim of this work. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo-. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]
-
<741> MELTING RANGE OR TEMPERATURE. (2011, December 2). USP. Retrieved February 3, 2026, from [Link]
-
6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
<741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. Retrieved February 3, 2026, from [Link]
-
Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]
-
Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). (n.d.). Cheméo. Retrieved February 3, 2026, from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved February 3, 2026, from [Link]
-
2.2.14. Melting Point - Capillary Method. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]
-
Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions. (2021, January 21). ACS Publications. Retrieved February 3, 2026, from [Link]
-
How Do Impurities Affect Melting Temperature (Tm)? (2025, July 22). YouTube. Retrieved February 3, 2026, from [Link]
-
ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. (n.d.). European Chemicals Agency. Retrieved February 3, 2026, from [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (2023, July 24). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]
-
Appendix V A. Determination of Melting Point. (n.d.). British Pharmacopoeia. Retrieved February 3, 2026, from [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). University of California, Irvine. Retrieved February 3, 2026, from [Link]
-
N-hydroxy-2-phenoxyacetamide. (2025, May 20). ChemSynthesis. Retrieved February 3, 2026, from [Link]
-
How Do Impurities Affect Melting Point. (2026, January 7). Oreate AI Blog. Retrieved February 3, 2026, from [Link]
-
Experiment 4: Williamson Ether Synthesis. (2012, November 14). MiraCosta College. Retrieved February 3, 2026, from [Link]
-
how does adding impurities lower the melting point and increase the boiling point of a substance? (2012, August 18). Reddit. Retrieved February 3, 2026, from [Link]
-
Williamson Ether Synthesis One of the side reactions in this... (2023, May 16). Transtutors. Retrieved February 3, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. How Do Impurities Affect Melting Point - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 8. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
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- 10. uspbpep.com [uspbpep.com]
- 11. uspbpep.com [uspbpep.com]
- 12. scribd.com [scribd.com]
- 13. Appendix V A. Determination of Melting Point [drugfuture.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Hydroxyphenoxy)acetamide
Operational Safety Guide: Handling 2-(2-Hydroxyphenoxy)acetamide
Operational Hazard Analysis: The "Why" Behind the Protocol
To handle 2-(2-Hydroxyphenoxy)acetamide (CAS 34919-87-4) safely, we must first deconstruct its molecular risks. This compound is not merely a generic "white powder"; it is a functionalized phenol ether containing an acetamide moiety.
-
The Acetamide Pharmacophore: Simple acetamide (CAS 60-35-5) is classified as a Group 2B Carcinogen (possibly carcinogenic to humans). While 2-(2-Hydroxyphenoxy)acetamide is a larger, less volatile molecule, the metabolic hydrolysis of the amide bond can theoretically release bioactive byproducts. We treat all acetamide derivatives as potential reproductive toxins and liver toxicants until specific toxicological data proves otherwise [1].
-
The Phenoxy Moiety: Ether linkages on phenol rings typically confer stability but can act as irritants to mucous membranes. The primary risk here is acute irritation (Skin/Eye/Respiratory) and potential sensitization upon repeated dermal contact [2].
-
Physical State Risks: As a solid (molecular weight 167.16 g/mol ), the primary vector for exposure is inhalation of fugitive dust during weighing and dermal absorption during solubilization.
Engineering Controls: The Primary Defense
PPE is the last line of defense. Your primary safety system is the engineering control.
-
Solid Handling: All weighing of dry powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Use an ionizing bar if the powder is static-prone to prevent "jumping" and aerosolization.
-
-
Solution Handling: Once solubilized (e.g., in DMSO or Methanol), the risk shifts from inhalation to splash/absorption. Maintain work at least 6 inches inside the hood sash.
Personal Protective Equipment (PPE) Matrix
The following protocol uses a Self-Validating System : if you cannot perform a step (e.g., check glove integrity), you do not proceed.
A. Hand Protection: The "Double-Glove" Standard
Latex is insufficient for organic amides. You must use Nitrile .[1]
| Layer | Specification | Function | Validation Step |
| Inner | 4 mil Nitrile (Bright Color) | Biological barrier; sweat management. | Inspect for tears before donning outer layer. |
| Outer | 5-8 mil Nitrile (Dark Color) | Chemical resistance; sacrificial layer. | Color Contrast: If you see the bright inner glove, the outer layer is compromised. Change immediately. |
-
Breakthrough Logic: Acetamides can permeate thin nitrile. The "double-glove" technique increases the breakthrough time effectively by creating an air gap and doubling thickness.
B. Respiratory Protection
-
Routine Use: If working in a functioning fume hood, no respirator is required.
-
Spill/Outside Hood: Use a Full-Face Respirator with P100/OV (Organic Vapor) Cartridges .
-
Why P100? To stop particulates (dust).[2]
-
Why OV? To stop vapors from the solvent (e.g., DMSO/Methanol) if the powder is in solution.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can drift around side-shields.
-
Body: High-neck laboratory coat (buttoned to top) + chemically resistant apron (Tyvek or similar) if handling quantities >10g.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and Emergency Response.
Figure 1: PPE Selection Decision Tree
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Figure 2: Emergency Response Workflow
Caption: Immediate action steps for dermal, ocular, and inhalation exposure incidents.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Verify SDS: Confirm you have the SDS for CAS 34919-87-4 [3].
-
Waste Setup: Label a solid waste container "Hazardous Waste: Solid Toxic Organic" and a liquid container "Hazardous Waste: Organic Solvents (Acetamide Contaminated)."
Phase 2: Weighing (Critical Step)
-
Risk:[2][3][4][5] This is the moment of highest inhalation potential.
-
Technique: Use the "Static-Free Transfer" method.
-
Place the receiving vial inside the balance draft shield.
-
Use a disposable antistatic spatula.
-
Do not tap the spatula against the vial rim (generates aerosols). Roll the spatula handle to dispense.
-
Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
-
Phase 3: Cleanup & Disposal
-
Solid Spills: Do not dry sweep. Cover with wet paper towels (water/detergent), then scoop into hazardous waste.
-
Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second glove over the first) to prevent skin contact with the outer surface.
-
Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing gloves.
References
-
National Institutes of Health (NIH). PubChem Compound Summary for Acetamide (CAS 60-35-5). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
